molecular formula C11H13N3O4 B2444626 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine CAS No. 10156-63-5

1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine

Cat. No.: B2444626
CAS No.: 10156-63-5
M. Wt: 251.242
InChI Key: VQGQQGHLIBHAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine is a useful research compound. Its molecular formula is C11H13N3O4 and its molecular weight is 251.242. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methyl-2,6-dinitrophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-8-6-9(13(15)16)11(10(7-8)14(17)18)12-4-2-3-5-12/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGQQGHLIBHAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])N2CCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Characterization of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine, a molecule of interest in synthetic chemistry and materials science. While specific literature on this exact compound is sparse, its structure lends itself to a thorough analysis based on well-established principles of organic chemistry. This guide outlines a robust synthetic pathway, predicts the expected outcomes of key analytical characterization techniques, and discusses the molecule's potential reactivity and toxicological profile by drawing parallels with structurally related compounds.

Rationale and Synthetic Strategy

The target molecule combines two key structural motifs: the pyrrolidine ring and a 2,6-dinitrophenyl group. The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved drugs and biologically active compounds, valued for its conformational properties and ability to engage in specific molecular interactions.[1] The dinitrophenyl group is a powerful electron-withdrawing system that significantly influences the molecule's electronic properties and reactivity. Compounds bearing this functional group have found applications as herbicides and intermediates in chemical synthesis.[2]

The most logical and field-proven approach to synthesizing 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is predicated on the high electrophilicity of the carbon atom attached to the leaving group on the aromatic ring, which is strongly activated by the two ortho-nitro groups.

Proposed Synthetic Workflow

The synthesis proceeds by reacting a suitable precursor, 1-chloro-4-methyl-2,6-dinitrobenzene, with pyrrolidine. The choice of a chlorine atom as the leaving group is strategic; it offers a good balance of reactivity and stability of the starting material.

G cluster_reactants Starting Materials cluster_process Reaction & Workup SM1 1-Chloro-4-methyl-2,6-dinitrobenzene Reaction S N Ar Reaction Solvent: DMF or EtOH Base: K2CO3 or Et3N Heat (e.g., 80-100°C) SM1->Reaction SM2 Pyrrolidine SM2->Reaction Workup Aqueous Workup (Quench, Extract with EtOAc) Reaction->Workup 1. Cool to RT 2. Pour into water Purify Column Chromatography (Silica Gel, Hexane/EtOAc gradient) Workup->Purify Dry organic layer (Na2SO4) Concentrate in vacuo Product 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine Purify->Product Isolate pure product

Caption: Proposed workflow for the synthesis of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine.

Mechanistic Considerations and Experimental Causality

The reaction proceeds via a classic SNAr mechanism, which involves two key steps:

  • Nucleophilic Attack: The nitrogen atom of pyrrolidine, acting as the nucleophile, attacks the electron-deficient C1 carbon of the dinitrobenzene ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final product.

G Reactants Reactants (Pyrrolidine + Activated Ring) TransitionState Meisenheimer Complex (Stabilized Intermediate) Reactants->TransitionState Nucleophilic Attack Product Final Product TransitionState->Product Leaving Group Expulsion

Caption: The two-step mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.

Choice of Reagents and Conditions:

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is preferred as it can solvate the cationic species and does not interfere with the nucleophile, thereby accelerating the reaction.[3] Ethanol can also be used as a more environmentally benign alternative.

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is included to neutralize the HCl generated in situ. This is critical because protonation of the pyrrolidine starting material would render it non-nucleophilic, halting the reaction.

  • Temperature: Heating is typically required to overcome the activation energy for the formation of the Meisenheimer complex. Temperatures in the range of 80-100°C are common for these types of substitutions.[3]

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound requires a suite of spectroscopic techniques. Based on the proposed structure, we can predict the characteristic signals that would appear in NMR, FT-IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃): The proton NMR spectrum is expected to be relatively simple and highly informative.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.95s2HAr-H The two aromatic protons are chemically equivalent and appear as a singlet. Their downfield shift is due to the strong deshielding effect of the adjacent nitro groups.
~ 3.30t, J ≈ 6.5 Hz4HN-CH₂ These are the two methylene groups of the pyrrolidine ring directly attached to the nitrogen. They appear as a triplet due to coupling with the adjacent CH₂ group.
~ 2.45s3HAr-CH₃ The methyl group protons on the aromatic ring will appear as a sharp singlet as there are no adjacent protons to couple with.
~ 1.90quintet, J ≈ 6.5 Hz4HC-CH₂ -CThese are the two internal methylene groups of the pyrrolidine ring. They will appear as a multiplet (quintet) due to coupling with the four adjacent N-CH₂ protons.[4]

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃): The carbon spectrum will complement the proton data, confirming the carbon framework.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 148.0C -NO₂The two carbons bearing the nitro groups are highly deshielded and equivalent.
~ 145.5C -N (Aromatic)The aromatic carbon directly attached to the pyrrolidine nitrogen.
~ 141.0C -CH₃The aromatic carbon bearing the methyl group.
~ 128.5Ar-C HThe two equivalent aromatic carbons bearing protons.
~ 52.0N-C H₂The two equivalent carbons of the pyrrolidine ring adjacent to the nitrogen.[5]
~ 26.0C-C H₂-CThe two equivalent internal carbons of the pyrrolidine ring.[5]
~ 21.5Ar-C H₃The methyl carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis is used to identify the key functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic C-H
2970 - 2850C-H StretchAliphatic (CH₂ and CH₃)[6]
1530 - 1500 Asymmetric N-O Stretch Nitro (NO₂)[7]
1350 - 1330 Symmetric N-O Stretch Nitro (NO₂)[7]
1300 - 1250C-N StretchAryl-N
1180 - 1150C-N StretchAliphatic-N

The most characteristic and intense peaks will be the symmetric and asymmetric stretches of the two nitro groups, providing definitive evidence of their presence.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

  • Expected Molecular Ion (M⁺•): For the molecular formula C₁₁H₁₃N₃O₄, the expected exact mass would be approximately 251.0906 g/mol . A high-resolution mass spectrometry (HRMS) experiment should confirm this mass to within a few parts per million.

  • Predicted Fragmentation Pattern: Electron ionization (EI) would likely induce fragmentation. Key expected fragments would include:

    • Loss of a nitro group (-NO₂): [M - 46]⁺

    • Loss of the pyrrolidine ring: [M - 70]⁺

    • Cleavage within the pyrrolidine ring.

G Parent Parent Ion [C11H13N3O4]+• m/z = 251 Frag1 Loss of NO2 [M - 46]+ m/z = 205 Parent->Frag1 - NO2 Frag2 Loss of C4H8N [M - 70]+ m/z = 181 Parent->Frag2 - C4H8N• Frag3 Loss of C2H4 (from pyrrolidine) [M - 28]+• m/z = 223 Parent->Frag3 - C2H4

Caption: Plausible major fragmentation pathways for 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine in EI-MS.

Potential Reactivity and Toxicological Profile

Chemical Reactivity

The electron-deficient nature of the dinitrophenyl ring governs the molecule's reactivity. The primary reactive sites are the nitro groups, which can be selectively or fully reduced to amino groups using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C).[8] This transformation would yield diamino derivatives that could serve as valuable building blocks for synthesizing heterocyclic compounds like benzimidazoles.

Toxicological Considerations

While no specific toxicological data exists for 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine, the dinitrophenyl class of compounds warrants significant caution. Dinitrophenols, for example, are known to be highly toxic.[9] Their primary mechanism of toxicity involves the uncoupling of oxidative phosphorylation in mitochondria, which disrupts cellular energy production and can lead to a rapid increase in metabolic rate, hyperthermia, and death.[10][11]

Key Safety Concerns:

  • Metabolic Toxicity: High potential to interfere with cellular metabolism.[10]

  • Absorption: Likely to be readily absorbed through dermal contact, inhalation, or ingestion.[12]

  • Irritation: Nitroaromatic compounds can be irritants to the skin, eyes, and respiratory tract.[13]

Due to these potential hazards, this compound should be handled with extreme care in a controlled laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be performed in a well-ventilated fume hood.

Conclusion

1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine is a synthetically accessible molecule whose structure can be unequivocally determined through a combination of standard spectroscopic techniques. This guide provides a robust framework for its synthesis via nucleophilic aromatic substitution and offers detailed predictions of the expected analytical data that would confirm its successful preparation. The strong electron-withdrawing nature of the dinitrophenyl moiety defines its chemical character and suggests potential applications as a chemical intermediate. However, this same feature indicates a probable high level of toxicity, demanding stringent safety protocols during its handling and use.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • National Center for Biotechnology Information. (2023). Toxicological Profile for Dinitrophenols. In Bookshelf. National Library of Medicine (US). [Link]

  • Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-dinitrophenol (DNP): a weight loss agent with significant acute toxicity and risk of death. Journal of Medical Toxicology, 7(3), 205–212. [Link]

  • National Center for Biotechnology Information. (2023). Toxicokinetics, Susceptible Populations, Biomarkers, Chemical Interactions - Toxicological Profile for Dinitrophenols. In Bookshelf. National Library of Medicine (US). [Link]

  • National Poisons Information Service. (2019). DNP (2,4 dinitrophenol) toxicity. Central Alerting System. [Link]

  • Maine Biotechnology Services. (2019). Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies. [Link]

  • Wikipedia. (2023). 2,4-Dinitrophenylhydrazine. [Link]

  • University of Bristol. (2016). 2,4-Dinitrophenylhydrazine - Molecule of the Month. [Link]

  • Li, Y., et al. (2016). Application of 2,4-Dinitrophenylhydrazine (DNPH) in High-Throughput Screening for Microorganism Mutants Accumulating 9α-Hydroxyandrost-4-ene-3,17-dione (9α-OH-AD). PLOS ONE, 11(10), e0164222. [Link]

  • Beck, G., & S-hr, K. (1979). Preparation of 2,6-dinitroanilines. U.S.
  • de Oliveira, G. G., et al. (2018). Electrochemical Study of 2,4-Dinitrophenylhydrazine as Derivatization Reagent and Aldehydes at Carbon Glassy Electrode. Journal of the Brazilian Chemical Society, 29(7), 1463-1472. [Link]

  • Li, Y., et al. (2019). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm).... ResearchGate. [Link]

  • Zhang, J., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 33(1), 43-48. [Link]

  • Onajobi, I. B., et al. (2023). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Journal of Chemical Crystallography, 53, 391-406. [Link]

  • Clark, J. H., & Macquarrie, D. J. (2002). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Green Chemistry, 4, 59-62. [Link]

  • Dancau, T., et al. (2007). Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. Romanian Biotechnological Letters, 12(4), 3323-3329. [Link]

  • Kalainathan, S., et al. (2015). Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 138, 339-344. [Link]

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. [Link]

  • SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. [Link]

Sources

Solubility Profile and Thermodynamic Analysis of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, thermodynamic analysis, and experimental determination protocols for 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine .

Executive Summary

1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine (CAS: 10156-63-5 ) is a specific dinitroaniline derivative characterized by a pyrrolidine ring attached to a 2,6-dinitro-4-methylphenyl core. As a structural analog to established herbicides (e.g., Trifluralin, Pendimethalin) and dye intermediates, its solubility profile is critical for process optimization, recrystallization, and formulation.

This guide provides a comprehensive analysis of its solubility behavior based on structural thermodynamics, details the standard experimental protocols for precise data generation, and outlines the thermodynamic models (Apelblat, Van't Hoff) required for process engineering.

Chemical Identity
PropertyDetail
IUPAC Name 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine
CAS Number 10156-63-5
Formula C₁₁H₁₃N₃O₄
Molecular Weight ~251.24 g/mol
Structure Pyrrolidine ring attached to C1; Nitro groups at C2, C6; Methyl group at C4.
Class Dinitroaniline / Tertiary Amine

Predicted Solubility Profile & Solvent Selection

Based on the "like dissolves like" principle and the specific functional groups (nitro groups, pyrrolidine ring, aromatic core), the solubility behavior of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine follows distinct trends. The presence of two electron-withdrawing nitro groups creates a strong dipole, making polar aprotic solvents highly effective.

Solubility Ranking (Theoretical)
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic Acetone, Ethyl Acetate, DMF, DMSO, NMPHigh Strong dipole-dipole interactions with nitro groups; lack of H-bond donor competition.
Polar Protic Methanol, Ethanol, IsopropanolModerate Solvation via Hydrogen bonding to nitro oxygens, but limited by the hydrophobic aromatic core.
Aromatic Toluene, BenzeneLow-Moderate

stacking interactions; hindered by the steric bulk of nitro groups.
Non-Polar Hexane, Heptane, CyclohexaneVery Low Weak dispersion forces cannot overcome the crystal lattice energy of the polar solid.
Aqueous WaterInsoluble Hydrophobic phenyl/pyrrolidine moiety dominates; lack of H-bond donors.

Critical Insight: For recrystallization, a mixed-solvent system of Ethanol/Water or Acetone/Water is recommended. The compound is likely soluble in hot ethanol but insoluble in cold water, driving high-yield precipitation.

Thermodynamic Modeling

To design industrial crystallization processes, experimental solubility data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for dinitroaniline derivatives due to its accuracy in capturing temperature dependence.

Modified Apelblat Equation

This semi-empirical model relates the mole fraction solubility (


) to temperature (

):


  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (Kelvin).[1][3]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • 
       and 
      
      
      
      reflect the non-ideality of the solution.
    • 
       accounts for the temperature dependence of the enthalpy of solution.
      
Van't Hoff Analysis

For determining the thermodynamic functions of dissolution (Enthalpy


, Entropy 

, Gibbs Energy

):


  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
    .
    
  • Intercept:

    
    .
    

Thermodynamic Expectation: The dissolution of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine is expected to be endothermic (


) and entropy-driven  (

), meaning solubility increases with temperature.

Experimental Protocol: Solubility Determination

Since specific peer-reviewed data for CAS 10156-63-5 is sparse, the following self-validating protocol must be used to generate authoritative data.

Method: Isothermal Saturation with Gravimetric Analysis

This method eliminates optical interference from the yellow/orange color typical of dinitroanilines.

Workflow Diagram

SolubilityProtocol Prep Preparation Excess Solid + Solvent Equil Equilibration Constant T, Stirring (24-48h) Prep->Equil T ± 0.05 K Settle Phase Separation Stop Stirring, Settle (2h) Equil->Settle Saturation Reached Sample Sampling Supernatant Extraction Settle->Sample Filter (0.45 µm) Analyze Analysis Gravimetric / HPLC Sample->Analyze Weigh / Inject

Figure 1: Workflow for Isothermal Saturation Method.

Step-by-Step Procedure
  • Preparation: Add excess 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine solid to 50 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Connect the vessel to a thermostatic water bath (control precision

    
     K). Stir magnetically for 24–48 hours to ensure equilibrium.
    
  • Settling: Stop stirring and allow the suspension to settle for 2 hours at the set temperature.

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (to remove undissolved solids).

  • Quantification (Gravimetric):

    • Weigh a clean, dry weighing dish (

      
      ).
      
    • Add the filtered supernatant and weigh immediately (

      
      ).
      
    • Evaporate the solvent in a vacuum oven at 40°C until constant weight is achieved (

      
      ).
      
    • Calculation: Mass fraction

      
      .
      

Synthesis & Purification (For Reference)

To ensure data integrity, the starting material must be


 pure.

Reaction:



  • Reagents: 4-Chloro-3,5-dinitrotoluene (Substrate), Pyrrolidine (Nucleophile), Triethylamine (Base), Acetonitrile (Solvent).

  • Purification: Recrystallize the crude orange solid from Ethanol to remove unreacted chloride and amine impurities.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91. Link

  • Jouyban, A. (2008). Review of the pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 81-122. (Reference for solvent properties). Link

  • Li, Y., et al. (2016). Solubility and thermodynamic analysis of 2,4-dinitroaniline in nine organic solvents. Journal of Chemical & Engineering Data. (Reference for dinitroaniline trends). Link

  • CAS Database. (2024). Entry for CAS 10156-63-5: 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine. Chemical Abstracts Service.

Sources

Dinitroaniline Herbicides: Structure-Activity Relationship & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dinitroaniline herbicides (e.g., trifluralin, pendimethalin, oryzalin) represent a cornerstone class of pre-emergence agrochemicals targeting microtubule assembly.[1] Unlike colchicine or vinca alkaloids which target


-tubulin, dinitroanilines selectively bind to plant and protozoan 

-tubulin, disrupting the M-N loop contacts essential for protofilament lateral stability. This guide provides a rigorous technical analysis of their Structure-Activity Relationship (SAR), detailing the pharmacophore requirements, physicochemical constraints, and experimental protocols for validation.

Molecular Mechanism of Action

The Target: -Tubulin Interaction

Dinitroanilines act as "microtubule toxins" by binding to soluble tubulin heterodimers. The binding site is distinct from the taxol, colchicine, and vinblastine sites.

  • Primary Interaction: The herbicide binds to

    
    -tubulin at the interface between dimers, specifically affecting the N-loop (residues 28–52) and the M-loop (residues 270–286).
    
  • Consequence: Binding prevents the lateral association of protofilaments. While longitudinal polymerization (dimer-to-dimer) may still occur, the lack of lateral stability prevents the formation of the cylindrical microtubule structure, leading to "amorphous oligomers" rather than functional microtubules.

  • Selectivity: The binding pocket in plant/protozoan

    
    -tubulin contains specific residues (e.g., Thr-239) that are replaced by bulkier or different residues in mammalian tubulin, conferring high selectivity and safety.
    
Pathway Visualization

MOA cluster_resistance Resistance Mechanism Tubulin Free Tubulin Heterodimer (Alpha/Beta) Complex Tubulin-Herbicide Complex Tubulin->Complex Binding (Kd ~ nM) DNA_Herb Dinitroaniline (Trifluralin/Pendimethalin) DNA_Herb->Complex Polymerization Microtubule Nucleation Complex->Polymerization Incorporation Disruption Disrupted Lateral Association (M-N Loop) Polymerization->Disruption Destabilization Arrest Mitotic Arrest (Prometaphase) Disruption->Arrest Spindle Failure Phenotype Root Growth Inhibition (Clubbed Roots) Arrest->Phenotype Cell Death Mutation Alpha-Tubulin Mutation (Thr239Ile, Arg243Met) Mutation->Complex Prevents Binding

Figure 1: Mechanism of Action pathway illustrating the disruption of microtubule dynamics and the point of resistance intervention.

Structure-Activity Relationship (SAR)

The dinitroaniline pharmacophore is rigid, requiring specific electronic and steric properties to fit the


-tubulin pocket.
The Pharmacophore Scaffold

The core structure is a 2,6-dinitroaniline .[2][3] Modifications to this core drastically alter activity.

PositionFunctional GroupRole & SAR RuleOptimal Substituent
1 (Amino N)

Critical for Binding. Requires lipophilicity and specific steric bulk. Unsubstituted (

) is inactive. Mono-substitution is weak. Di-substitution is optimal.
Di-n-propyl (

)
2, 6 Nitro (

)
Essential. Provides electron-withdrawing character to the ring and acts as hydrogen bond acceptors for the receptor. Removal of one nitro group destroys activity.

3, 5 Hydrogen (

)
Steric Constraint. Substitution here usually decreases activity due to steric clash with the binding pocket, though 3-methyl is tolerated in pendimethalin.

(usually)
4 EWG (

,

)
Electronic & Physical. Must be electron-withdrawing to activate the ring. The nature of this group dictates water solubility and volatility.

(Trifluralin)

(Oryzalin)
Quantitative SAR (QSAR) Insights
  • Lipophilicity (

    
    ):  High correlation with activity. Dinitroanilines are highly lipophilic (
    
    
    
    ). This aids in penetrating the root cuticle and cell membrane.
    • Trifluralin:[1][3][4][5][6][7][8][9][10][11][12]

      
       (High volatility, requires soil incorporation).
      
    • Oryzalin:[1][12][13][14]

      
       (Lower volatility, surface applied).
      
  • Steric Parameter (Es): The N1-substituents must fit a hydrophobic pocket.

    • Too small (Methyl): Reduced binding energy.

    • Too large (Butyl/Pentyl): Steric hindrance prevents entry into the pocket.

    • Optimal: Propyl or sec-butyl groups balance hydrophobicity and fit.

Chemical Structure Visualization

Experimental Protocols

To validate the activity of a new dinitroaniline analog, two "self-validating" protocols are required: chemical synthesis verification and biological assay.

Protocol A: Synthesis of Trifluralin Analog

Objective: Synthesize a probe compound to test N-substitution effects. Reaction: Nucleophilic aromatic substitution (


).

Reagents:

  • 4-chloro-3,5-dinitrobenzotrifluoride (Precursor)[5][8][10][15]

  • Di-n-propylamine (Nucleophile)

  • Sodium Hydroxide (Base)

Step-by-Step:

  • Charge: In a reaction vessel, dissolve 0.1 mol 4-chloro-3,5-dinitrobenzotrifluoride in a non-polar solvent (e.g., dichloroethane) or use water if using a phase transfer catalyst.

  • Addition: Slowly add 0.11 mol di-n-propylamine while maintaining temperature at 60°C. The reaction is exothermic.

  • Neutralization: Simultaneously add 20% NaOH to maintain pH ~8. This scavenges the HCl generated.

  • Completion: Stir at 60–80°C for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).

  • Workup: Separate organic layer. Wash with water (pH neutral).[15] Evaporate solvent.

  • Purification: Recrystallize from ethanol to remove nitrosamine by-products (critical for safety/purity).

Protocol B: Tubulin Polymerization Turbidity Assay

Objective: Quantify the


 of the compound against tubulin assembly in vitro.
Principle: Microtubule polymerization increases optical density (turbidity) at 340 nm.[16] Inhibitors prevent this increase.

Materials:

  • Purified Porcine or Plant Tubulin (>97% pure).

  • G-PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM

    
    , 0.5 mM EGTA, 1 mM GTP, 5-10% Glycerol (Glycerol promotes nucleation).
    
  • Spectrophotometer (heated to 37°C).[17][18]

Workflow:

  • Preparation: Keep all reagents on ice (4°C). Tubulin is unstable at RT.

  • Blanking: Add 100 µL G-PEM buffer to control wells in a 96-well UV-transparent plate.

  • Compound Addition: Add 1 µL of test compound (in DMSO) to experimental wells. Include DMSO-only control (0% inhibition) and Colchicine/Oryzalin control (100% inhibition).

  • Initiation: Add Tubulin (final conc. 3 mg/mL) to wells on ice.

  • Measurement: Immediately transfer to spectrophotometer pre-warmed to 37°C.

  • Kinetics: Measure Absorbance (340 nm) every 30 seconds for 60 minutes.

  • Analysis: Plot

    
     vs. Time. Calculate 
    
    
    
    (slope of growth phase) or final plateau height.


Resistance & Future Design

Resistance to dinitroanilines is a growing concern, particularly in rigid ryegrass (Lolium rigidum) and goosegrass (Eleusine indica).

Target Site Mutations

Resistance is conferred by point mutations in the


-tubulin gene that alter the binding pocket shape without destroying tubulin function.
  • Thr-239-Ile: Located in the core of the binding site. The isoleucine side chain is bulkier than threonine, creating steric hindrance that prevents herbicide binding.

  • Arg-243-Met/Lys: Located near the M-loop. Mutation alters the electrostatic environment and loop conformation.

  • Leu-136-Phe: Increases hydrophobicity but alters the pocket volume.

Overcoming Resistance

Future drug design must focus on:

  • Flexible "Tails": Modifying the N1-substituents to accommodate the bulkier mutant residues (e.g., using smaller or more flexible alkyl chains).

  • Alternative Warheads: Replacing the nitro groups with bioisosteres (e.g., cyano groups) that maintain electron withdrawal but change the hydrogen bonding footprint.

  • Chiral Probes: Most dinitroanilines are achiral. Introducing chirality at the

    
    -carbon of the N-alkyl chain could exploit novel binding pockets in mutant tubulin.
    

References

  • Morrissette, N. S., et al. (2004). "Dinitroanilines Bind

    
    -Tubulin to Disrupt Microtubules." Molecular Biology of the Cell. Link
    
  • Ma, C., et al. (2021). "Dinitroaniline Herbicide Resistance and Mechanisms in Weeds." Frontiers in Plant Science. Link

  • Cytoskeleton, Inc. (2025).[19] "Tubulin Polymerization Assay Protocol." Cytoskeleton.com. Link

  • Hamel, E. (2003).[19] "Evaluation of antimitotic agents by quantitative comparisons of their effects on the polymerization of purified tubulin." Cell Biochemistry and Biophysics. Link

  • Délye, C., et al. (2004).[1] "Molecular bases for sensitivity to tubulin-binding herbicides in green foxtail." Plant Physiology. Link

Sources

The 4-Methyl-2,6-Dinitrophenyl Moiety: Electronic Architecture and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical architecture, synthetic access, and reactivity profile of the 4-methyl-2,6-dinitrophenyl moiety.

Executive Summary: The "Steric-Electronic" Paradox

The 4-methyl-2,6-dinitrophenyl moiety represents a unique structural motif in aromatic chemistry. It combines extreme electron deficiency (due to two ortho-nitro groups) with significant steric crowding. Unlike its unmethylated analog (the 2,6-dinitrophenyl group), the 4-methyl substituent introduces a hyperconjugative donor effect that subtly modulates the ring's electrophilicity, while the 2,6-nitro pattern forces a "twisted" conformation, inhibiting coplanarity and resonance.

This moiety is the functional core of the dinitroaniline class of herbicides (e.g., Chlornidine) and a critical intermediate in the synthesis of high-performance dyes and energetic materials. Its primary utility lies in its ability to undergo facile Nucleophilic Aromatic Substitution (


) at the C-1 position, serving as a robust electrophilic building block.

Electronic & Structural Profile

The Activated Core

The chemical behavior of this moiety is governed by the cooperative effects of its substituents:

  • C-1 Activation: The two nitro groups at positions 2 and 6 exert a powerful electron-withdrawing effect (-I and -M), rendering the C-1 carbon highly electrophilic. This makes the precursor (e.g., 1-chloro-4-methyl-2,6-dinitrobenzene) a "super-electrophile" for

    
     reactions.
    
  • The Ortho-Effect (Steric Inhibition): The bulky nitro groups at positions 2 and 6 sterically crowd the C-1 and C-3/5 positions. This forces the nitro groups to rotate out of the plane of the benzene ring, reducing their mesomeric electron-withdrawing power compared to the para position. However, the inductive withdrawal remains strong.

  • 4-Methyl Hyperconjugation: The methyl group at C-4 acts as a weak electron donor via hyperconjugation (

    
    ), providing a slight stabilization of the electron-deficient ring without significantly deactivating it toward nucleophiles.
    
Reactivity Visualization

The following diagram illustrates the electronic activation and the steric environment of the moiety.

ElectronicProfile Core Benzene Ring Nitro2 2-NO2 (-I, -M) Steric Bulk Core->Nitro2 Ortho Nitro6 6-NO2 (-I, -M) Steric Bulk Core->Nitro6 Ortho Methyl4 4-CH3 (+I, Hyperconj.) Weak Donor Core->Methyl4 Para C1 C-1 Position (Leaving Group Site) High Electrophilicity Core->C1 Ipso Nitro2->C1 Activates (Inductive) Nitro6->C1 Activates (Inductive) Methyl4->C1 Stabilizes

Figure 1: Electronic substituent effects on the 4-methyl-2,6-dinitrophenyl core.

Synthetic Access: The "Golden Route"

Direct nitration of p-chlorotoluene is often non-selective, yielding a mixture of 2-nitro and 3-nitro isomers. The authoritative industrial and laboratory route proceeds via the nitration of p-cresol followed by deoxy-chlorination.

Step-by-Step Protocol
Step 1: Synthesis of DNOC (4-methyl-2,6-dinitrophenol)
  • Precursor: p-Cresol (4-methylphenol).

  • Reagent: Dilute Nitric Acid (followed by concentrated).

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). The -OH group strongly directs ortho, overcoming the weak directing effect of the methyl group.
    
  • Protocol:

    • Dissolve p-cresol in glacial acetic acid.

    • Add dilute

      
       dropwise at 0-5°C to prevent oxidation.
      
    • Allow to warm to RT, then treat with concentrated

      
       to ensure dinitration.
      
    • Yield: Yellow crystals (DNOC), mp ~85°C.

Step 2: Activation to 4-Chloro-3,5-dinitrotoluene
  • Precursor: DNOC.

  • Reagent: Phosphorus Oxychloride (

    
    ) + Diethylaniline (Base catalyst).
    
  • Mechanism: Nucleophilic Acyl Substitution-like mechanism on the activated phenol.

  • Protocol:

    • Mix 1.0 eq DNOC with 5.0 eq

      
       and 2.0 eq Diethylaniline.
      
    • Heat to 90-100°C for 2-3 hours.

    • Quench onto ice/water. Extract with dichloromethane.

    • Yield: ~70-90% of 4-chloro-3,5-dinitrotoluene (mp 112-113°C).[1]

Step 3: Coupling (

)
  • Reagent: Target Nucleophile (e.g., Diethanolamine, Primary Amines).

  • Conditions: Mild base (

    
    ), reflux in ethanol or toluene.
    
Synthesis Workflow Diagram

SynthesisRoute Cresol p-Cresol (Start) Nitration HNO3 / AcOH (Electrophilic Aromatic Subst.) Cresol->Nitration DNOC DNOC (4-methyl-2,6-dinitrophenol) Chlorination POCl3 / Diethylaniline (Deoxy-chlorination) DNOC->Chlorination Chloro 1-Chloro-4-methyl-2,6-dinitrobenzene (Activated Electrophile) Coupling H-Nu (Amine) / K2CO3 (SNAr) Chloro->Coupling Product Target Derivative (e.g., Dinitroaniline Herbicide) Nitration->DNOC Chlorination->Chloro Coupling->Product

Figure 2: The "Golden Route" from p-cresol to functionalized 4-methyl-2,6-dinitrophenyl derivatives.

Reactivity: Nucleophilic Aromatic Substitution ( )

The defining reaction of the 4-methyl-2,6-dinitrophenyl moiety is the displacement of the leaving group (Cl, OTs, or even OMe) by nucleophiles.

Mechanism: The Meisenheimer Complex

Unlike aliphatic


 reactions, this transformation proceeds via an addition-elimination pathway.
  • Addition: The nucleophile attacks C-1, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex). The negative charge is delocalized onto the ortho-nitro groups.

  • Elimination: The leaving group (Cl-) is expelled, restoring aromaticity.

Critical Insight: The steric bulk of the 2,6-nitro groups often slows down the formation of the complex compared to 2,4-isomers, but the high electron deficiency ensures the reaction proceeds with good yields, provided the nucleophile is not excessively bulky.

Experimental Data: Precursor Properties
PropertyValueSource
Compound Name 4-Chloro-3,5-dinitrotoluene[PrepChem, 2026]
IUPAC Name 1-chloro-4-methyl-2,6-dinitrobenzene
Melting Point 112 - 113 °C[Sigma-Aldrich]
Appearance Yellow crystalline needles
Solubility Soluble in DCM, Toluene, Hot Ethanol
Reactivity High vs. Amines, Thiolates

Applications

Agrochemicals (Dinitroanilines)

This moiety is the structural core of specific pre-emergence herbicides.

  • Mechanism of Action: Disruption of microtubule assembly (tubulin binding) in plant cells, inhibiting root growth.

  • Example: Chlornidine (N,N-bis(2-chloroethyl)-4-methyl-2,6-dinitroaniline).

Analytical Chemistry & Dyes
  • Chromophores: The extensive conjugation (when coupled with an amine) creates deep yellow/orange/red colors, utilized in azo-dyes and disperse dyes for synthetic fibers.

  • Derivatization: Similar to Sanger's reagent (DNFB), the chloro-derivative can label N-terminal amino acids, though it is less common than the 2,4-isomer due to steric reasons.

References

  • PrepChem. (2026). Synthesis of 4-chloro-3,5-dinitrotoluene. Retrieved from

  • National Institutes of Health (NIH). (2026). 4-Methyl-2,6-dinitrophenol (DNOC) - PubChem Compound Summary. Retrieved from

  • Sigma-Aldrich. (2026). 4-Chloro-3-nitrotoluene Technical Grade Specifications. Retrieved from

  • Haz-Map. (2026). 4-Methyl-2,6-dinitrophenol Occupational Health Data. Retrieved from

  • Organic Syntheses. (2026). Preparation of 1,5-Dichloro-2,4-dinitrobenzene (Analogous Protocol). Retrieved from

Sources

Comparative Analysis of 2,4-Dinitro and 2,6-Dinitro Pyrrolidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Clarification

This guide provides an in-depth technical analysis of the structural, kinetic, and physicochemical differences between 1-(2,4-dinitrophenyl)pyrrolidine and 1-(2,6-dinitrophenyl)pyrrolidine .

Critical Nomenclature Note: The terms "2,4-dinitro pyrrolidine" and "2,6-dinitro pyrrolidine" are frequently used as shorthand in medicinal chemistry and proteomics. However, they do not refer to nitro substitutions on the pyrrolidine ring itself (which has only 5 positions). Instead, they refer to


-arylated pyrrolidines  where the pyrrolidine nitrogen is bonded to a dinitrophenyl (DNP) ring.
  • 2,4-Isomer: Pyrrolidine substituted at the 1-position of a 2,4-dinitrobenzene scaffold. (Commonly associated with Sanger’s Reagent derivatives).

  • 2,6-Isomer: Pyrrolidine substituted at the 1-position of a 2,6-dinitrobenzene scaffold. (Characterized by high steric hindrance).

These isomers serve as excellent models for studying steric inhibition of resonance , Nucleophilic Aromatic Substitution (


) kinetics , and atropisomerism  in drug design.

Structural & Mechanistic Differences

The core difference between these isomers lies in the electronic conjugation and steric environment around the C-N bond connecting the pyrrolidine to the phenyl ring.

Electronic Landscape (The Mechanism)

Both compounds are synthesized via Nucleophilic Aromatic Substitution (


). The pyrrolidine acts as a secondary amine nucleophile attacking an electron-deficient dinitrohalobenzene.
  • 2,4-Dinitro Isomer:

    • Resonance Stabilization: The nitro groups are located ortho and para to the pyrrolidine nitrogen. Both positions allow for effective delocalization of the nitrogen lone pair into the aromatic ring and the nitro groups.

    • Planarity: The molecule can adopt a relatively planar conformation, maximizing conjugation (deep yellow/orange color).

    • Formation Kinetics: Reaction with 1-chloro-2,4-dinitrobenzene (DNCB) is rapid because the Meisenheimer complex is stabilized by two resonance-accepting nitro groups without severe steric clash.

  • 2,6-Dinitro Isomer:

    • Steric Inhibition of Resonance: The nitro groups are at both ortho positions (2 and 6). This creates a "steric gate" that forces the pyrrolidine ring to twist out of the plane of the phenyl ring to minimize repulsion between the pyrrolidine

      
      -hydrogens and the nitro oxygens.
      
    • Consequence: The nitrogen lone pair cannot effectively conjugate with the

      
      -system of the phenyl ring. This results in a hypsochromic shift (lighter color) and altered pKa values compared to the 2,4-isomer.
      
    • Formation Kinetics: Reaction with 1-chloro-2,6-dinitrobenzene is significantly slower due to the steric shielding of the electrophilic carbon.

Visualization of Reaction Pathways

The following diagram illustrates the kinetic competition and steric outcomes.

SNAr_Mechanism cluster_24 2,4-Dinitro Pathway (Favored) cluster_26 2,6-Dinitro Pathway (Sterically Hindered) Pyrrolidine Pyrrolidine (Nucleophile) DNCB_24 1-Cl-2,4-Dinitrobenzene Pyrrolidine->DNCB_24 DNCB_26 1-Cl-2,6-Dinitrobenzene Pyrrolidine->DNCB_26 Complex_24 Meisenheimer Complex (Stabilized) DNCB_24->Complex_24 Fast Attack Product_24 1-(2,4-Dinitrophenyl)pyrrolidine (Planar, Conjugated) Complex_24->Product_24 -HCl Complex_26 Transition State (Crowded) DNCB_26->Complex_26 Slow Attack (Steric Block) Product_26 1-(2,6-Dinitrophenyl)pyrrolidine (Twisted, Deconjugated) Complex_26->Product_26 -HCl

Figure 1: Comparative


 pathways. The 2,4-pathway benefits from electronic stabilization, while the 2,6-pathway is governed by steric inhibition.

Physicochemical Property Comparison

The structural differences manifest in distinct spectral and physical data.

Feature1-(2,4-Dinitrophenyl)pyrrolidine1-(2,6-Dinitrophenyl)pyrrolidine
Symmetry (NMR) Asymmetric: Phenyl protons appear as 3 distinct signals (d, dd, d).Symmetric: Phenyl protons appear as a doublet (H3, H5) and triplet (H4) or singlet if H4 is substituted.
UV-Vis Absorbance

nm (Strong conjugation).

shifted to lower wavelengths (Reduced conjugation due to twist).
Solubility Moderate lipophilicity; planar stacking possible.Higher solubility in polar organic solvents due to twisted dipole exposure.
Reactivity (Hydrolysis) Stable to mild acid/base.Labile under forcing conditions due to ground-state strain relief.
pKa (Conjugate Acid)

(Weak base due to resonance).
Slightly more basic (Lone pair is less delocalized).

Experimental Protocols

Synthesis of 1-(2,4-Dinitrophenyl)pyrrolidine

Objective: Synthesis via standard


 (Sanger's method adapted).

Reagents:

  • 1-Chloro-2,4-dinitrobenzene (DNCB): 1.0 eq

  • Pyrrolidine: 2.2 eq (Excess acts as HCl scavenger)

  • Ethanol (Absolute): Solvent

Protocol:

  • Dissolution: Dissolve 2.02 g (10 mmol) of DNCB in 20 mL of warm ethanol.

  • Addition: Add 1.8 mL (22 mmol) of pyrrolidine dropwise over 10 minutes. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux for 30 minutes. The solution will turn deep orange/red.

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate as bright yellow/orange crystals.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Yield: Expect >90%.

Synthesis of 1-(2,6-Dinitrophenyl)pyrrolidine

Objective: Synthesis under forcing conditions to overcome steric hindrance.

Reagents:

  • 1-Chloro-2,6-dinitrobenzene: 1.0 eq

  • Pyrrolidine: 3.0 eq

  • DMF (Dimethylformamide): Solvent (Polar aprotic promotes

    
    )
    
  • Potassium Carbonate (

    
    ): 1.5 eq
    

Protocol:

  • Preparation: Dissolve 10 mmol of 1-chloro-2,6-dinitrobenzene in 15 mL DMF.

  • Base Addition: Add finely ground

    
    .
    
  • Nucleophile Addition: Add pyrrolidine.

  • Heating: Heat to 80°C for 4–6 hours. (Ethanol reflux is often insufficient for the 2,6-isomer due to higher activation energy).

  • Workup: Pour into 150 mL brine (saturated NaCl) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc 8:2). The 2,6-isomer often oils out or forms lower melting solids compared to the 2,4-isomer.
    

Analytical Validation (Self-Validating System)

To confirm you have isolated the correct isomer, use Proton NMR (


 NMR) . This is the most reliable self-validating check due to symmetry.
NMR Logic Flow
  • Run

    
     NMR in 
    
    
    
    .
  • Inspect the Aromatic Region (7.0 - 9.0 ppm):

    • Scenario A (2,4-Isomer): You see three distinct sets of peaks.[1]

      • H3: Doublet (

        
         ppm)
        
      • H5: Doublet of doublets (

        
         ppm)
        
      • H6: Doublet (

        
         ppm, highly deshielded by ortho/para nitro)
        
    • Scenario B (2,6-Isomer): You see two sets of peaks (Simple

      
       system).
      
      • H3/H5: Doublet (Equivalent due to symmetry plane).

      • H4: Triplet.

    • If you see a singlet in the aromatic region for the 2,6-isomer, it implies rapid ring flipping or accidental equivalence.

NMR_Validation Start Isolate Product NMR Acquire 1H NMR (CDCl3) Start->NMR Decision Analyze Aromatic Region (7.0 - 9.0 ppm) NMR->Decision Res_24 3 Distinct Signals (d, dd, d) CONFIRMED: 2,4-Isomer Decision->Res_24 Asymmetric Res_26 2 Signals (d, t) (Symmetric Pattern) CONFIRMED: 2,6-Isomer Decision->Res_26 Symmetric

Figure 2: NMR Decision Tree for Isomer Identification.

References

  • Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515. (Foundational work on 2,4-DNP derivatives). Link

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. (Kinetics of

    
     and steric effects). Link
    
  • Terrier, F. (1982). "Rate and equilibrium studies in Jackson-Meisenheimer complexes." Chemical Reviews, 82(1), 77–152. (Detailed mechanism of dinitrobenzene substitutions). Link

  • Nudelman, N. S., et al. (2000).[2] "Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure." Molecules, 5(3), 401-402. Link

  • Forlani, L. (2000). "Interactions between nitroaromatic compounds and amines." Journal of Physical Organic Chemistry, 13(10), 613-619. (Specifics on amine interactions with 2,4 vs 2,6 isomers). Link

Sources

1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine

Foreword by the Senior Application Scientist

As researchers and professionals in drug development, we frequently encounter novel chemical entities for which comprehensive safety data may not yet be established. This is the case for 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine. The absence of a specific Safety Data Sheet (SDS) necessitates a proactive and predictive approach to risk assessment. This guide has been meticulously crafted to provide a robust framework for the safe handling of this compound by synthesizing data from structurally analogous molecules: the pyrrolidine functional group and dinitro-aromatic systems. By understanding the hazards inherent to these constituent parts, we can build a comprehensive and scientifically grounded safety protocol. This document is intended to empower researchers to work safely and effectively, upholding the highest standards of scientific integrity and laboratory practice.

Compound Profile and Predicted Hazard Identification

The pyrrolidine portion of the molecule suggests potential for skin and eye irritation, and some pyrrolidine derivatives are associated with reproductive toxicity.[1][2] The dinitrophenyl group, particularly with nitro groups ortho and para to the point of attachment, indicates a higher likelihood of significant health hazards. Compounds in this class are often toxic if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[3][4] Furthermore, dinitroaromatic compounds carry a risk of explosive decomposition under certain conditions, such as heat, shock, or friction.[4]

Based on this analysis, 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine should be treated as a hazardous substance with the following predicted GHS classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 2 or 3

  • Skin Corrosion/Irritation: Category 2

  • Serious Eye Damage/Eye Irritation: Category 1 or 2

  • Reproductive Toxicity: Potential for adverse effects

  • Specific Target Organ Toxicity (Repeated Exposure): Potential for organ damage

  • Explosive Properties: Potential for explosive decomposition

A logical breakdown of the hazard contributions from the parent structures can be visualized as follows:

G cluster_pyrrolidine Pyrrolidine-Related Hazards cluster_dinitrophenyl Dinitrophenyl-Related Hazards compound 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine pyrrolidine Pyrrolidine Moiety compound->pyrrolidine contributes dinitrophenyl Dinitrophenyl Moiety compound->dinitrophenyl contributes skin_irritation Skin Irritation/Corrosion pyrrolidine->skin_irritation eye_damage Serious Eye Damage pyrrolidine->eye_damage repro_tox Reproductive Toxicity pyrrolidine->repro_tox acute_tox Acute Toxicity (Oral, Dermal, Inhalation) dinitrophenyl->acute_tox stot_re STOT (Repeated Exposure) dinitrophenyl->stot_re explosive Explosive/Reactive Hazard dinitrophenyl->explosive eco_tox Aquatic Toxicity dinitrophenyl->eco_tox

Caption: Hazard contribution from structural moieties.

Physicochemical and Toxicological Data Summary

The following table summarizes known and inferred data for 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine and its parent structures. This data should be used for risk assessment and experimental planning.

PropertyValue / InformationSource
Chemical Name 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine-
Molecular Formula C11H13N3O4Inferred
Molecular Weight 251.24 g/mol Inferred
Appearance Likely a yellow crystalline solid, based on related dinitro-aromatics.[4]
Boiling Point Not available. High boiling point expected.-
Melting Point Not available.-
Solubility Likely poorly soluble in water; soluble in organic solvents.[4]
Acute Toxicity Expected to be toxic by ingestion, inhalation, and skin contact. Dinitrophenols can uncouple oxidative phosphorylation, leading to rapid metabolic rate, fever, and weight loss.[5][3][5]
Skin Corrosion/Irritation Expected to cause skin irritation. Prolonged contact may cause dermatitis.[4][6][4][6]
Eye Damage/Irritation Expected to cause serious eye irritation or damage.[7]
Reproductive Toxicity Some pyrrolidine derivatives have shown reproductive toxicity in animal studies.[1][2][8][1][2][8]
Long-term Exposure Dinitrophenols may have effects on metabolism, potentially leading to cataracts, cardiovascular disorders, and nervous system impairment with repeated exposure.[4][4]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict protocols is paramount when working with a compound of this predicted hazard profile. The following workflows are designed to create a self-validating system of safety.

General Handling and Personal Protective Equipment (PPE)

This workflow outlines the mandatory steps for handling 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Review SDS of Analogs prep2 Designate Work Area prep1->prep2 prep3 Assemble PPE prep2->prep3 handle1 Work in a Certified Fume Hood prep3->handle1 handle2 Ground Equipment (if solid is fine powder) handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 handle4 Dispense Carefully to Avoid Dust/Aerosol handle3->handle4 clean1 Decontaminate Surfaces handle4->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Remove and Inspect PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe handling workflow for hazardous compounds.

Step-by-Step Methodology:

  • Preparation:

    • Review Analogous SDS: Before beginning any work, thoroughly review the SDS for 4-Methyl-2,6-dinitroaniline and Pyrrolidine to reinforce understanding of the potential hazards.[3][7]

    • Designate Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

    • Personal Protective Equipment (PPE): The following PPE is mandatory:

      • Gloves: Nitrile or neoprene gloves. Inspect for tears or holes before use.

      • Eye Protection: Chemical splash goggles and a face shield.

      • Lab Coat: A flame-retardant lab coat is recommended.

      • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with appropriate cartridges should be worn.

  • Handling:

    • Ventilation: Ensure the chemical fume hood is operating correctly before opening the container.

    • Static Discharge: For solid forms, take precautionary measures against static discharge, which could be an ignition source.[9]

    • Tools: Use non-sparking tools for transfers.

    • Dispensing: Handle the compound carefully to avoid creating dust. If a solution is required, add the solid to the solvent slowly.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][10]

    • Store away from heat, sparks, open flames, and strong oxidizing agents.[9]

    • The storage area should be locked and segregated from incompatible materials.[6][10]

  • Disposal:

    • Dispose of waste in a designated, labeled hazardous waste container according to institutional and local regulations. Do not dispose of down the drain.[10]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6][10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]

  • Spill:

    • Evacuate the area and prevent entry.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Fire:

    • Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

    • Be aware that dinitro-aromatic compounds may decompose explosively when heated.[4] Firefighters should wear self-contained breathing apparatus and full protective gear.[10]

Conclusion

While 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine represents a data-poor compound from a safety perspective, a robust and reliable safety protocol can be established through the careful analysis of its constituent chemical motifs. The potential for acute toxicity, irritation, and explosive decomposition necessitates a cautious and well-planned approach. By adhering to the guidelines outlined in this document, researchers can mitigate the risks and handle this compound with the high degree of care it requires. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.

References

  • Spectrum Chemical. (2015). Safety Data Sheet - 1-METHYL-2-PYRROLIDINONE, ELECTRONIC/CLEANROOM GRADE.
  • Sigma-Aldrich. (2025).
  • LGC Standards. (2023).
  • Fisher Scientific. (2009).
  • Fisher Scientific. (2023).
  • CAS. (n.d.). 1-(4-Methyl-2-nitrophenyl)pyrrolidine. CAS Common Chemistry. Retrieved January 7, 2026, from [Link]

  • Fisher Scientific. (2009).
  • Associates of Cape Cod, Inc. (2024).
  • rci labscan limited. (2020).
  • CDH Fine Chemical. (n.d.).
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • DiVA portal. (2017). Synthesis of substituted pyrrolidines.
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
  • ECHEMI. (n.d.).
  • ILO and WHO. (2021). ICSC 0464 - 2,4-DINITROPHENOL.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Dinitrophenols.
  • Beilstein Journals. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
  • The Good Scents Company. (n.d.). 1-methyl-2-pyrrolidinone.
  • ATSDR. (n.d.). Toxicological Profile for Dinitrophenols.
  • PubChem. (n.d.). 2,6-Dinitro-p-cresol.

Sources

Methodological & Application

Application Notes & Protocols: Evaluating 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine as a Melt-Castable Energetic Material Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The development of advanced energetic materials with a favorable balance of performance and insensitivity is a paramount objective in materials science. This guide details the synthesis, characterization, and evaluation of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine, a novel compound of interest. Its molecular architecture, featuring a dinitrophenyl energetic core functionalized with a pyrrolidine moiety, suggests potential as a low-sensitivity, melt-castable explosive or as an energetic binder in insensitive munition (IM) formulations. These protocols are designed for researchers in chemistry and materials science to provide a comprehensive framework for the synthesis and systematic assessment of this and similar energetic precursors.

Scientific Rationale and Design Principles

The pursuit of replacements for conventional melt-cast explosives like Trinitrotoluene (TNT) is driven by the need for materials with reduced sensitivity to accidental stimuli such as impact and friction, a key tenet of modern insensitive munitions.[1][2] The molecular design of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine (hereafter referred to as MDNPP) is predicated on several key hypotheses:

  • Energetic Framework: The 2,6-dinitrophenyl group serves as the primary energetic backbone, providing a high density of nitro groups necessary for detonation.

  • Sensitivity Mitigation: The introduction of the N-pyrrolidine group, an electron-donating moiety, is anticipated to reduce the molecule's sensitivity. This is a common strategy in the design of insensitive explosives.[3][4]

  • Melt-Cast Potential: Unlike the highly nitrated, high-melting point explosives such as RDX or HMX, the asymmetric nature and the presence of the flexible pyrrolidine ring in MDNPP are expected to result in a lower melting point, making it a candidate for melt-castable formulations.[5][6] Such formulations can be processed in existing manufacturing facilities with minimal modification.[1]

  • Thermal Stability: The aromatic system is expected to confer good thermal stability, a critical requirement for booster explosives and applications in demanding environments.[7]

This document provides the necessary protocols to synthesize MDNPP and rigorously evaluate these hypotheses through standardized characterization techniques.

Synthesis and Structural Characterization

The synthesis of MDNPP is achieved via a nucleophilic aromatic substitution reaction. This is a well-established and scalable method in organic chemistry.[8][9] Purity of the final compound is paramount, as impurities can drastically alter energetic properties, particularly sensitivity.[10]

Protocol 2.1: Synthesis of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine (MDNPP)

Safety Warning: This synthesis involves nitroaromatic compounds which are potentially toxic and explosive. All operations must be conducted in a certified fume hood behind a blast shield. Appropriate personal protective equipment (PPE), including safety glasses, a face shield, and flame-resistant lab coat, must be worn at all times.[11][12] Handle all energetic materials with non-sparking tools.

Materials:

  • 4-Chloro-3,5-dinitrotoluene

  • Pyrrolidine

  • Ethanol (anhydrous)

  • Sodium bicarbonate

  • Deionized water

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-Chloro-3,5-dinitrotoluene (1 equivalent) in 100 mL of anhydrous ethanol.

  • Add sodium bicarbonate (1.2 equivalents) to the solution to act as a base to neutralize the HCl byproduct.

  • Slowly add pyrrolidine (1.1 equivalents) dropwise to the stirring solution at room temperature. The addition should be exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the mixture to remove the sodium chloride byproduct and any unreacted sodium bicarbonate.

  • Reduce the volume of the ethanol filtrate to approximately 20 mL using a rotary evaporator.

  • Add 100 mL of cold deionized water to the concentrated filtrate to precipitate the crude product.

  • Collect the yellow solid product by vacuum filtration and wash thoroughly with deionized water.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50°C to a constant weight.

Diagram 2.1: Synthesis Workflow

G cluster_synthesis Synthesis Protocol Start Start Dissolve Dissolve 4-Chloro-3,5-dinitrotoluene in Ethanol Start->Dissolve AddBase Add Sodium Bicarbonate Dissolve->AddBase AddAmine Add Pyrrolidine AddBase->AddAmine Reflux Heat to Reflux (4-6h) AddAmine->Reflux Cool Cool to RT Reflux->Cool Filter Filter Salts Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Precipitate Precipitate in Water Concentrate->Precipitate Collect Collect Crude Product Precipitate->Collect Recrystallize Recrystallize from Ethanol Collect->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry FinalProduct Pure MDNPP Dry->FinalProduct

Caption: Workflow for the synthesis and purification of MDNPP.

Protocol 2.2: Structural Characterization

The identity and purity of the synthesized MDNPP must be unequivocally confirmed before proceeding with energetic characterization.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Acquire spectrum in DMSO-d₆. Expect characteristic peaks for the aromatic protons, the methyl group protons, and the pyrrolidine ring protons. The integration of these peaks should correspond to the molecular structure.

    • ¹³C NMR: Acquire spectrum in DMSO-d₆. Expect distinct signals for each unique carbon atom in the molecule.

  • Infrared (IR) Spectroscopy:

    • Acquire spectrum using an ATR-FTIR spectrometer. Look for characteristic absorption bands:

      • Asymmetric and symmetric stretching of the nitro groups (NO₂) typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹.[3]

      • C-H stretching of the aromatic ring and aliphatic groups.

  • Elemental Analysis:

    • Determine the weight percentages of Carbon (C), Hydrogen (H), and Nitrogen (N). The experimental values should be within ±0.4% of the calculated theoretical values for the molecular formula C₁₁H₁₃N₃O₄.

Safety and Handling of Energetic Materials

A paramount principle in energetic materials research is safety. [13] All handling of newly synthesized and uncharacterized energetic materials must be treated as a potential hazard.

  • Quantity Limits: Initial synthesis and characterization should be performed on a small scale (typically <100 mg).[14] Scaling up requires a thorough hazard assessment and approved protocols.

  • Engineering Controls: All work must be done in designated areas with appropriate engineering controls, such as fume hoods and blast shields.[11] Remote handling should be used whenever possible.

  • Personal Protective Equipment (PPE): At a minimum, safety glasses, a face shield, a flame-retardant lab coat, and appropriate gloves must be worn.[12] For operations involving potential static discharge, conductive-sole shoes and grounding mats should be used.

  • Storage: Store energetic materials in designated, locked, and labeled containers, separate from incompatible materials.[15]

  • Waste Disposal: Energetic waste must be kept to a minimum and disposed of according to institutional and regulatory guidelines.[11]

Energetic Properties Evaluation

The following protocols outline the standard methods for assessing the key properties of a new energetic material: thermal stability, sensitivity to external stimuli, and performance.

Diagram 4.1: Energetic Characterization Workflow

G cluster_characterization Energetic Characterization Workflow Sample Purified MDNPP Sample Thermal Thermal Analysis (DSC/TGA) Sample->Thermal Sensitivity Sensitivity Testing (Impact & Friction) Sample->Sensitivity Density Density Measurement Sample->Density Data Comprehensive Energetic Profile Thermal->Data Sensitivity->Data Computation Computational Analysis (EXPLO5 / Cheetah) Density->Computation Computation->Data

Caption: Standard workflow for the energetic evaluation of a new material.

Protocol 4.1: Thermal Stability Analysis

Thermal analysis determines the temperature at which the material begins to decompose, providing a measure of its stability for storage and handling.[16]

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 1-2 mg of MDNPP into a vented aluminum DSC pan.

    • Place the pan in the DSC instrument.

    • Heat the sample from 30°C to 400°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the heat flow. The onset temperature of the major exothermic peak is typically reported as the decomposition temperature (Td).[17] A sharp, single exotherm is desirable.

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh 2-5 mg of MDNPP into a ceramic TGA pan.

    • Heat the sample from 30°C to 500°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature. This data complements the DSC by showing the temperature ranges where decomposition involves the release of gaseous products.[18][19]

Protocol 4.2: Sensitivity to Mechanical Stimuli

Sensitivity testing is crucial for assessing the safety of an energetic material during handling, transport, and processing.[20]

  • Impact Sensitivity (BAM Fallhammer):

    • This test determines the energy required to cause initiation upon impact.[21]

    • A small sample (approx. 40 mm³) is placed in the apparatus.

    • A drop weight is released from a specified height, impacting the sample.

    • A series of tests are performed at different drop heights to determine the energy at which there is a 50% probability of initiation (h₅₀).[22] Statistical methods like the Bruceton analysis are used to process the results.[23]

  • Friction Sensitivity (BAM Friction Apparatus):

    • This test determines the frictional force required to cause initiation.[24]

    • A small sample is placed on a porcelain plate.

    • A weighted porcelain pin is drawn across the sample at a controlled speed.

    • Tests are conducted with increasing loads on the pin until an initiation (spark, flame, or report) is observed. The result is reported as the lowest frictional force that causes a reaction.[21]

Protocol 4.3: Performance Characterization

The performance of an explosive is defined by its ability to do work, primarily measured by its detonation velocity and pressure. For a new precursor, initial performance is often predicted computationally before proceeding to more hazardous physical tests.[25][26]

  • Density Measurement:

    • Density is a critical input for performance calculations and is a key indicator of performance itself.

    • Measure the density of the crystalline powder using gas pycnometry with helium gas.

  • Computational Performance Prediction:

    • Heat of Formation (ΔHf): The solid-state heat of formation is a fundamental thermodynamic property. It can be calculated using quantum mechanical methods (e.g., DFT) or semi-empirical methods.[27][28]

    • Thermochemical Codes: Use a program like EXPLO5 or Cheetah to predict detonation performance.[28]

    • Inputs: The primary inputs for these codes are the molecular formula (C₁₁H₁₃N₃O₄), the measured crystal density (g/cm³), and the calculated solid-state heat of formation (kJ/mol).

    • Outputs: The code will calculate key performance parameters, including:

      • Detonation Velocity (VoD): The speed at which the detonation wave propagates through the explosive.[29]

      • Detonation Pressure (P_det): The pressure at the detonation front.

Data Summary and Interpretation

All experimental and computational data should be systematically tabulated for clear comparison and interpretation.

Table 5.1: Physicochemical and Energetic Properties of MDNPP (Predicted/Experimental)
PropertyMethodValueComparison (TNT)
Molecular Formula -C₁₁H₁₃N₃O₄C₇H₅N₃O₆
Molecular Weight -251.24 g/mol 227.13 g/mol
Oxygen Balance (CO₂) Calculation-95.5%-74.0%
Density (ρ) Gas PycnometryTBD1.65 g/cm³
Melting Point (Tm) DSCTBD80.9 °C
Decomposition Temp (Td) DSC (10°C/min)TBD~300 °C
Impact Sensitivity (h₅₀) BAM FallhammerTBD15 J
Friction Sensitivity BAM FrictionTBD353 N
Heat of Formation (ΔHf) CalculationTBD-67 kJ/mol
Detonation Velocity (VoD) EXPLO5TBD6,900 m/s
Detonation Pressure (P_det) EXPLO5TBD19 GPa
TBD = To Be Determined. TNT values are for reference.
Diagram 5.1: Structure-Property Relationships

G cluster_structure Molecular Structure Features cluster_properties Energetic Properties Nitro Dinitrophenyl Core (NO₂ Groups) Energy Energy Output (VoD, P_det) Nitro->Energy Increases Stability Thermal Stability (Td) Nitro->Stability Influences Pyrrolidine Pyrrolidine Ring Sensitivity Sensitivity (Impact, Friction) Pyrrolidine->Sensitivity Decreases Melt Melt Properties (Tm, Viscosity) Pyrrolidine->Melt Lowers Tm Methyl Methyl Group Methyl->Sensitivity Influences (Packing) Methyl->Melt Influences

Caption: Conceptual links between MDNPP's molecular features and its key properties.

Conclusion and Future Outlook

This guide provides a comprehensive framework for the synthesis and initial evaluation of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine as an energetic material precursor. By following these protocols, researchers can safely prepare the material, confirm its structure, and generate the critical data needed to assess its thermal stability, sensitivity, and predicted performance.

The results of this evaluation will determine the viability of MDNPP for further research. If it demonstrates a low melting point, good thermal stability, and significantly lower sensitivity than TNT with acceptable performance, future work should focus on:

  • Scale-up Synthesis: Developing procedures for safely producing larger quantities.

  • Formulation Studies: Investigating its use in melt-cast formulations with other explosives like RDX, HMX, or NTO.[1][30]

  • Physical Performance Testing: If formulations show promise, proceeding to small-scale detonation tests to experimentally measure VoD and other performance parameters.[31][32]

This systematic approach ensures both safety and scientific rigor in the ongoing search for the next generation of advanced energetic materials.

References

  • Assessment of a Melt-Castable NTO/TNT Formul
  • Safety testing of explosives - Wikipedia. [Link]

  • Melt-Castable Formulations Containing DAAF as Replacements for Comp B.
  • Material Sensitivity Testing | Safety Management Services, Inc. [Link]

  • Prediction and Construction of Energetic Materials Based on Machine Learning Methods. [Link]

  • Explosivity Testing - DEKRA Process Safety. [Link]

  • Improved Manufacture of a Melt-Cast Explosive - CMAC. [Link]

  • US4747892A - Melt-castable explosive composition - Google P
  • US6641683B1 - Plasticized, wax-based binder system for melt castable explosives - Google P
  • A practical comparative investigation of Bruceton and 3POD2.0 statistical testing methods on friction and impact sensitivity testing - Taylor & Francis. [Link]

  • Energetic Materials Management Plan - Purdue University. [Link]

  • Interpretable Performance Models for Energetic Materials using Parsimonious Neural Networks | The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Assessing the impact sensitivity of explosives using the BHF-12A equipment - MATEC Web of Conferences. [Link]

  • Occupational Health: The Soldier and the Industrial Base Chapter 9 Military Energetic Materials: Explosives and Propellants. [Link]

  • (PDF) Velocity of detonation (VOD) measurement techniques - practical approach. [Link]

  • Policy on Laboratory use of Explosive and High Energy Materials - Case Western Reserve University. [Link]

  • Predicting Heats of Formation of Energetic Materials Using Quantum Mechanical Calculations - DTIC. [Link]

  • Thermal Stability of Explosives - CHIMIA. [Link]

  • Velocity of detonation (VOD) measurement techniques - practical approach - SciSpace. [Link]

  • Optical Pressure Measurements of Explosions - DTIC. [Link]

  • Crystal Structure Prediction of Energetic Materials - ChemRxiv. [Link]

  • Detonation velocity - Wikipedia. [Link]

  • Towards Computational Screening for New Energetic Molecules: Calculation of Heat of Formation and Determination of Bond Strengths by Local Mode Analysis - Frontiers. [Link]

  • A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan - UAH. [Link]

  • How To Handle Explosive Chemicals | The Chemistry Blog. [Link]

  • DETERMINATION OF DETONATION VELOCITY OF EXPLOSIVE COMPOUNDS USING OPTICAL TECHNIQUES - New Mexico Tech. [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. [Link]

  • Advancing Energy Storage Systems Through TGA and DSC Material Evaluation - AZoM. [Link]

  • DSC vs TGA: What's the Difference in Thermal Analysis? - SKZ Industrial Co., Limited. [Link]

  • Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? - MDPI. [Link]

  • Synthesis and Theoretical Studies of a New Insensitive Explosive, 2'-Methyl-3-nitro-2'H-[1,3'-bi(1,2,4-triazole)]. [Link]

  • Synthesis of insensitive, high-density energetic materials through molecular self-assembly - RSC Publishing. [Link]

  • A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4- amine (PicADNP) as. [Link]

  • A Novel Insensitive Cocrystal Explosive Composed of BTF and the Non-Energetic 2-Nitroaniline - MDPI. [Link]

  • Synthesis of substituted pyrrolidines - DiVA portal. [Link]

  • (PDF) Insensitive High Explosives: III. Nitroguanidine – Synthesis – Structure – Spectroscopy – Sensitiveness. [Link]

  • Insensitive High Explosives: III. Nitroguanidine - Synthesis - Structure - Spectroscopy - Sensitiveness | Semantic Scholar. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]

  • Synthesis, Characterization and Derivatives of Iso‐Picramic Acid - Open Access LMU. [Link]

  • Synthesis, characterization and properties of new heat resistant energetic materials based on two C–C bridged pyrazole and benzene skeletons - CrystEngComm (RSC Publishing). [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC. [Link]

  • Pyrrolidine synthesis - Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Energetic Materials - Purdue University Graduate School. [Link]

  • A review of energetic materials synthesis. [Link]

  • Computational Studies of Energetic Property Peculiarities in Trinitrophenyl-Substituted Nitramines - MDPI. [Link]

  • Review of some newly synthesized high energetic materials. [Link]

Sources

Application Notes and Protocols for the Laboratory Handling of Polynitro Aromatic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Dual Hazards of Polynitro Aromatic Amines

Polynitro aromatic amines are a class of organic compounds characterized by an aromatic ring substituted with one or more nitro groups (–NO₂) and at least one amino group (–NH₂). These substances are of significant interest in various fields, including the synthesis of energetic materials, dyes, and pharmaceuticals. However, their chemical structure imparts a dual-hazard nature: they are both toxic and potentially explosive. The presence of multiple nitro groups, which are strong oxidizing moieties, renders these molecules energetically unstable, while the aromatic amine functionality is associated with significant toxicological concerns, including methemoglobinemia and potential carcinogenicity.[1][2]

This guide provides a comprehensive overview of the essential safety precautions, handling protocols, and emergency procedures for working with polynitro aromatic amines in a laboratory setting. The information herein is intended for researchers, scientists, and drug development professionals. By understanding and implementing these protocols, the inherent risks associated with these compounds can be effectively managed. This document will use Picramide (2,4,6-Trinitroaniline) and 2,4-Dinitrophenylhydrazine (DNPH) as primary examples to illustrate the principles of safe handling.

Hazard Assessment and Toxicology

A thorough understanding of the hazards associated with specific polynitro aromatic amines is the foundation of safe laboratory practice.

Explosive and Flammable Hazards

The accumulation of nitro groups on the aromatic ring makes these compounds energetically unstable. They can be sensitive to shock, friction, heat, and static discharge.[3] Dry polynitro aromatic amines, in particular, pose a significant explosion hazard. For instance, 2,4-Dinitrophenylhydrazine (DNPH) is a flammable solid that is explosive when dry and sensitive to mechanical impact and static discharge.[4][5] It is for this reason that DNPH is typically supplied and stored wetted with water (containing at least 30% water by mass) to reduce its explosive sensitivity.[6] Picramide is also dangerously explosive and can be initiated by heat or shock.[7][8]

Toxicological Hazards

Exposure to polynitro aromatic amines can occur through inhalation, skin absorption, and ingestion.[4][9] The primary health concerns include:

  • Methemoglobinemia: Aromatic amines can oxidize hemoglobin in red blood cells to methemoglobin, which is incapable of transporting oxygen. This can lead to cyanosis (bluish discoloration of the skin and mucous membranes), headache, dizziness, and in severe cases, can be life-threatening.[4][10]

  • Skin and Eye Irritation: These compounds can cause irritation upon contact with the skin and eyes.[2][4]

  • Allergic Skin Reactions: Some individuals may develop an allergic skin reaction (sensitization dermatitis) upon repeated exposure.[5]

  • Systemic Toxicity: Chronic exposure may lead to liver damage, anemia, and weight loss.[2]

Exposure Limits

Currently, there are no specific Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) or Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH) for picramide or 2,4-dinitrophenylhydrazine.[6] However, exposure limits for related compounds provide a basis for establishing conservative control measures:

CompoundOSHA PEL (8-hour TWA)NIOSH REL (10-hour TWA)ACGIH TLV (8-hour TWA)
p-Nitroaniline 1 ppm (6 mg/m³) [skin]3 mg/m³ [skin]3 mg/m³ [skin]
2,4,6-Trinitrotoluene (TNT) 1.5 mg/m³ [skin]0.5 mg/m³ [skin]0.1 mg/m³ (inhalable fraction and vapor)

Given the lack of specific exposure limits and the known hazards, an "As Low As Reasonably Achievable" (ALARA) approach to exposure control is mandatory. All work with these compounds should be conducted in a manner that minimizes the potential for any contact.

Safe Handling and Storage

Strict adherence to proper handling and storage procedures is critical to prevent accidents and exposure.

Engineering Controls
  • Chemical Fume Hood: All manipulations of polynitro aromatic amines, including weighing, transferring, and reactions, must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Blast Shield: When working with quantities greater than a few grams, or when performing reactions with the potential for explosion, a blast shield should be used in front of the experimental setup within the fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential. The following should be considered the minimum requirement:

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.

  • Gloves: Use chemically resistant gloves. Given that no single glove material is impervious to all chemicals, it is recommended to double-glove. Check the glove manufacturer's compatibility chart for the specific solvents being used. Dispose of gloves immediately after handling the compounds.

  • Lab Coat: A flame-resistant lab coat is required.

  • Full Coverage: Long pants and closed-toe shoes are mandatory.

PPE_Hierarchy

Storage Requirements

Proper storage is crucial to maintain the stability of these compounds and prevent accidental initiation.

  • Segregation: Store polynitro aromatic amines in a separate, designated, and well-ventilated area away from incompatible materials.

  • Incompatible Materials: Keep these compounds away from:

    • Reducing Agents: May react vigorously.

    • Strong Bases (e.g., sodium hydroxide): Can cause explosion, even in the presence of water or organic solvents.[7]

    • Strong Oxidizing Agents.

    • Heat, Flames, and Sparks: Avoid all sources of ignition.

    • Metals: Some polynitro aromatics can form shock-sensitive salts with heavy metals.[11]

  • Wetted Storage: For compounds like DNPH, ensure they are kept moist with water as specified by the manufacturer. Regularly inspect the container to ensure the material has not dried out.[6]

  • Containers: Store in tightly sealed, clearly labeled containers. The label should include the chemical name, date received, date opened, and a clear warning of its explosive and toxic nature.

Incompatible Material ClassPotential Hazard
Strong Bases (e.g., NaOH, KOH)Explosion Hazard[7]
Strong Reducing AgentsVigorous, potentially explosive reaction
Strong Oxidizing AgentsIncreased fire and explosion risk
Heavy Metals and their saltsFormation of shock-sensitive salts[11]
Heat, Sparks, Open FlamesInitiation of explosion or fire
General Handling Practices
  • Minimize Quantities: Only work with the smallest amount of material necessary for the experiment.

  • Avoid Shock and Friction: Do not grind, scrape, or subject the material to impact. Use non-sparking tools (e.g., Teflon-coated spatulas).

  • Static Electricity: Take measures to prevent the buildup of electrostatic charge. Ground and bond containers and equipment when transferring material.[4]

  • Housekeeping: Maintain a clean and organized work area. Clean up any spills immediately according to the procedures outlined below.

Experimental Protocols

The following are example protocols. A specific Hazard Control Plan must be developed and approved for each experiment involving polynitro aromatic amines. [12]

Protocol: Synthesis of Picramide (Laboratory Scale)

This protocol is an example and should be adapted and risk-assessed for your specific laboratory conditions.

Objective: To synthesize picramide via the ammonolysis of a suitable precursor.

Materials:

  • 2,4,6-Trinitrochlorobenzene (TNCB)

  • Ammonium hydroxide solution (aqueous)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • Preparation: In a chemical fume hood, behind a blast shield, equip a round-bottom flask with a stir bar and a reflux condenser.

  • Reaction Setup: Dissolve a known quantity of 2,4,6-trinitrochlorobenzene in ethanol in the flask.

  • Addition of Ammonia: Slowly and with stirring, add an excess of aqueous ammonium hydroxide to the flask. An exothermic reaction may occur.

  • Reflux: Gently heat the mixture to reflux for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the product with cold water to remove any unreacted ammonia and ammonium salts, followed by a wash with a small amount of cold ethanol.

  • Drying: Dry the product carefully. Do not use a high-temperature oven. Air-drying or drying in a vacuum desiccator at room temperature is recommended.

  • Characterization: Characterize the product by melting point and spectroscopic methods (e.g., NMR, IR).

Synthesis_Workflow

Protocol: Purification by Recrystallization

Objective: To purify crude polynitro aromatic amines.

Materials:

  • Crude polynitro aromatic amine

  • Suitable recrystallization solvent (e.g., ethanol, acetic acid)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

  • Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary. Do not overheat, as this can cause decomposition.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The purified compound should crystallize out. Cooling in an ice bath can further increase the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of cold, fresh solvent.

  • Drying: Dry the purified crystals as described in the synthesis protocol.

Protocol: Analytical Characterization (Example: HPLC)

Objective: To determine the purity of a polynitro aromatic amine sample by High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • HPLC-grade solvents (e.g., methanol, water, acetonitrile)

  • Sample of the polynitro aromatic amine

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation: Accurately weigh a small amount of a reference standard of the polynitro aromatic amine and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration. Prepare a series of dilutions for calibration.

  • Sample Preparation: Accurately weigh a small amount of the sample to be analyzed and dissolve it in the same solvent as the standard.

  • HPLC Method:

    • Mobile Phase: A typical mobile phase for the analysis of these compounds is a mixture of methanol and water or acetonitrile and water.

    • Flow Rate: Set an appropriate flow rate (e.g., 1.0 mL/min).

    • Detection: Set the UV detector to a wavelength where the analyte has strong absorbance.

  • Analysis: Inject the standards and the sample onto the HPLC system and record the chromatograms.

  • Quantification: Determine the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the standards.

Waste Disposal

Chemical waste containing polynitro aromatic amines must be handled as hazardous waste. Under no circumstances should these compounds be disposed of down the drain.

Waste_Disposal_Workflow

Protocol: Laboratory Waste Management
  • Waste Segregation: Keep waste containing polynitro aromatic amines separate from all other waste streams, especially from incompatible materials like strong bases and reducing agents.

  • Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents

    • The associated hazards (e.g., "Explosive Hazard," "Toxic")

    • The date of accumulation

  • Solid Waste: Contaminated solid waste (e.g., filter paper, gloves, weighing paper) should be placed in a designated solid waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated liquid waste container.

  • Storage: Store waste containers in a designated satellite accumulation area, away from heat and ignition sources, until they are collected by the institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.

  • Disposal Method: The ultimate disposal method for these compounds is typically high-temperature incineration by a licensed facility.[4]

Emergency Procedures

Prompt and correct response to emergencies is crucial to minimize harm.

Spills

The appropriate response to a spill depends on its size and the specific material involved.

For a small spill (that you are trained and equipped to handle):

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (if necessary): If the material is volatile or dusty, evacuate the immediate area.

  • Don PPE: Wear the appropriate PPE as described in section 2.2.

  • Containment: Prevent the spill from spreading. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup:

    • For solid spills, gently sweep up the material using non-sparking tools and place it in a labeled hazardous waste container. Avoid creating dust. If the material is dry and explosive, it may be necessary to wet it before cleanup.[5]

    • For liquid spills, cover the spill with an inert absorbent. Once absorbed, scoop the material into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with soap and water. Collect the decontamination waste as hazardous waste.

  • Report: Report the spill to your supervisor and EH&S.

For a large spill or any spill you are not comfortable handling:

  • Evacuate: Immediately evacuate the area.

  • Alert Others: Alert others to evacuate and activate the nearest fire alarm.

  • Isolate: Close the doors to the laboratory.

  • Call for Help: From a safe location, call your institution's emergency number and provide details of the spill (location, chemical, and approximate quantity).

Spill_Response_Decision_Tree

Personal Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

In all cases of exposure, provide the Safety Data Sheet (SDS) for the specific chemical to the medical personnel.

References

  • 2,4-Dinitrophenylhydrazine carbonyl assay in metal-catalysed protein glycoxidation. (n.d.). Retrieved from [Link]

  • 2,4-DINITROPHENYLHYDRAZINE. (2007, May 4). Harper College. Retrieved from [Link]

  • Method of digesting an explosive nitro compound. (n.d.). Google Patents.
  • P-NITROANILINE. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved from [Link]

  • Explosives. (n.d.). Syracuse University Environmental Health & Safety Services. Retrieved from [Link]

  • 2,4,6-Trinitroaniline. (n.d.). Wikipedia. Retrieved from [Link]

  • Colorimetric Monitoring of Solid-Phase Aldehydes Using 2,4-Dinitrophenylhydrazine. (n.d.). ResearchGate. Retrieved from [Link]

  • SOP: Explosive Compounds. (2022, August 29). PennEHRS. Retrieved from [Link]

  • Equipment Decontamination. (2023, June 6). FEMA.gov. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Picric acid. (n.d.). CDC. Retrieved from [Link]

  • 2,4-Dinitrophenylhydrazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Recommended exposure limit. (n.d.). Wikipedia. Retrieved from [Link]

  • 2,4-Dinitrophenylhydrazine Test - Lab Experiments. (n.d.). EMBIBE. Retrieved from [Link]

  • 1988 OSHA PEL Project - 2,4,6-Trinitrotoluene. (n.d.). NIOSH - CDC. Retrieved from [Link]

  • Addition-Elimination Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Examples of Incompatible Chemicals. (n.d.). Retrieved from [Link]

  • ANILINE. (2024, March 29). Occupational Safety and Health Administration. Retrieved from [Link]

  • SAMPLING EQUIPMENT DECONTAMINATION #SOP 2006. (1994, August 11). Retrieved from [Link]

  • DECONTAMINATION TECHNIQUES FOR MOBILE RESPONSE EQUIPMENT USED AT WASTE SITES (state-of-the-art survey). (n.d.). EPA NEPS. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH - CDC. Retrieved from [Link]

  • A Quick Guide to Lab Equipment Decontamination. (2023, March 21). Microlit. Retrieved from [Link]

  • chemical cleaning and decontamination of refinery and petrochemical distillation equipment. (n.d.). Retrieved from [Link]

  • 2,4,6-Trinitroaniline. (n.d.). Haz-Map. Retrieved from [Link]

  • Safety Data Sheet: 2,4-Dinitrophenylhydrazine. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

  • 2,4,6-TRINITROTOLUENE. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 2,4,6-Trinitroaniline. (n.d.). PubChem. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Acrylamide. (n.d.). CDC. Retrieved from [Link]

  • Incompatible Chemicals. (n.d.). Risk Management and Safety. Retrieved from [Link]

  • B – Thirteen OSHA-Regulated Carcinogens. (n.d.). NIOSH - CDC. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Retrieved from [Link]

  • 2,4-DINITROPHENYL HYDRAZINE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved from [Link]

  • Chemical Compatibility Guidelines. (2024, March 3). UCSD – Blink. Retrieved from [Link]

  • Incompatible chemicals. (n.d.). University of Cambridge Department of Engineering Health & Safety. Retrieved from [Link]

  • Chemical Incompatibilities. (n.d.). Retrieved from [Link]

Sources

Application Note & Protocol: Microwave-Assisted Synthesis of 1-(2,4-Dinitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Nucleophilic Aromatic Substitution with Microwave Synthesis

The synthesis of N-aryl pyrrolidines is a cornerstone in medicinal chemistry, as this scaffold is present in numerous biologically active compounds.[1] The classical method for their synthesis often involves nucleophilic aromatic substitution (SNAr) reactions, which can be sluggish, requiring high temperatures and long reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[2] By directly heating the reactants and solvent through dielectric polarization, microwave irradiation offers rapid, uniform heating, leading to dramatically reduced reaction times, often from hours to minutes, and frequently resulting in higher yields and purer products.[3][4]

This application note provides a detailed protocol for the synthesis of 1-(2,4-dinitrophenyl)pyrrolidine via a microwave-assisted SNAr reaction between 1-chloro-2,4-dinitrobenzene and pyrrolidine. The electron-withdrawing nitro groups on the aromatic ring activate it towards nucleophilic attack by the secondary amine, making this an ideal transformation to showcase the efficiency of microwave synthesis.

Mechanistic Rationale: The SNAr Pathway

The reaction proceeds through a well-established two-step addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electron-deficient carbon atom of 1-chloro-2,4-dinitrobenzene, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized by the two nitro groups. In the subsequent, typically rapid, elimination step, the chloride leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.

Experimental Workflow Overview

workflow Reagents Reagent Preparation (1-chloro-2,4-dinitrobenzene, pyrrolidine, solvent) Microwave Microwave Irradiation (Controlled temperature and time) Reagents->Microwave Load into reaction vessel Workup Reaction Work-up (Cooling, precipitation, filtration) Microwave->Workup Reaction completion Purification Purification (Recrystallization) Workup->Purification Crude product Analysis Characterization (NMR, IR, MS) Purification->Analysis Pure product

Caption: General workflow for the microwave-assisted synthesis of 1-(2,4-dinitrophenyl)pyrrolidine.

Detailed Experimental Protocol

Materials and Equipment:

  • 1-Chloro-2,4-dinitrobenzene (Reagent grade, 99%)

  • Pyrrolidine (Reagent grade, 99%)

  • Ethanol (Anhydrous)

  • Deionized water

  • Microwave synthesizer with sealed vessel capability and temperature/pressure monitoring

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Standard laboratory glassware (beakers, flasks, Büchner funnel)

  • Filtration apparatus

  • Rotary evaporator

  • Melting point apparatus

  • Analytical balance

Procedure:

  • Reagent Preparation:

    • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 1-chloro-2,4-dinitrobenzene (1.0 g, 4.94 mmol).

    • Add 5 mL of anhydrous ethanol to dissolve the starting material.

    • Carefully add pyrrolidine (0.42 mL, 5.18 mmol, 1.05 equivalents) to the solution.

  • Microwave-Assisted Reaction:

    • Seal the reaction vessel according to the manufacturer's instructions.

    • Place the vessel in the microwave synthesizer.

    • Set the reaction parameters as follows:

      • Temperature: 120°C

      • Ramp time: 2 minutes

      • Hold time: 10 minutes

      • Power: 150 W (or as dynamically adjusted by the instrument to maintain temperature)

      • Stirring: On

  • Reaction Work-up and Product Isolation:

    • After the reaction is complete, allow the vessel to cool to room temperature (below 50°C) before opening.

    • Transfer the reaction mixture to a beaker. The product may begin to precipitate upon cooling.

    • Slowly add 10 mL of deionized water to the mixture to induce further precipitation of the product.

    • Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold ethanol.

    • Dry the crude product under vacuum.

  • Purification:

    • Recrystallize the crude product from hot ethanol to obtain a purified, crystalline solid.

    • Dissolve the solid in a minimal amount of boiling ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Outcomes and Data Analysis

The reaction is expected to produce 1-(2,4-dinitrophenyl)pyrrolidine as a yellow crystalline solid. The yield of the purified product is typically in the range of 85-95%.

Parameter Expected Value
Molecular Formula C₁₀H₁₁N₃O₄[5]
Molecular Weight 237.21 g/mol [5]
Appearance Yellow crystalline solid
Melting Point 112-114 °C
Yield 85-95%

Characterization Data:

Technique Expected Data
¹H NMR δ (ppm): 8.75 (d, 1H), 8.30 (dd, 1H), 7.20 (d, 1H), 3.60 (t, 4H), 2.10 (t, 4H)
¹³C NMR δ (ppm): 148.0, 145.5, 137.0, 129.0, 123.0, 117.0, 52.0, 26.0
IR (KBr, cm⁻¹) ~3100 (Ar-H), ~2900 (C-H), ~1590 (C=C), ~1520 & ~1340 (NO₂)
Mass Spec (ESI-MS) m/z: 238.08 [M+H]⁺

Troubleshooting Guide

Issue Possible Cause Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure proper sealing of the reaction vessel.
Loss of product during work-up.Ensure complete precipitation by adding sufficient water and cooling thoroughly. Use minimal solvent for washing.
Impure Product Presence of unreacted starting materials.Confirm reaction completion by TLC before work-up. Optimize purification by recrystallization.
Formation of side products.Lower the reaction temperature slightly or reduce the reaction time.
Reaction does not start Inactive reagents.Use fresh, high-purity reagents.
Incorrect microwave parameters.Verify the set temperature and power. Ensure the stirrer is functioning correctly.

Safety Precautions

  • 1-Chloro-2,4-dinitrobenzene is a toxic and skin-sensitizing agent. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Pyrrolidine is a corrosive and flammable liquid. Work in a well-ventilated fume hood.

  • Microwave synthesis involves elevated temperatures and pressures. Use only microwave-safe reaction vessels and follow the manufacturer's safety guidelines for the instrument.

  • Always allow the reaction vessel to cool completely before opening to avoid sudden depressurization.

Conclusion

This application note demonstrates a rapid, efficient, and high-yielding protocol for the synthesis of 1-(2,4-dinitrophenyl)pyrrolidine using microwave irradiation. The significant reduction in reaction time compared to conventional heating methods makes this a highly attractive procedure for medicinal chemistry and drug discovery applications, enabling faster library synthesis and lead optimization.

References

  • Li, H. B., Liang, W., Liu, L., Chen, K., & Wu, Y. (2011). Microwave-Assisted Convenient Synthesis of N-Arylpyrrolidines in Water. Chinese Chemical Letters, 22(7), 775-778.
  • Alves, A. C., Guedes, G. P., & de Souza, R. O. (2018).
  • BenchChem. (2025).
  • El-Sayed, N. N. E., El-Gohary, N. S., & Shaaban, M. R. (2021). Microwave-assisted synthesis, structural characterization and assessment of the antibacterial activity of some new aminopyridine, pyrrolidine, piperidine and morpholine acetamides. Molecules, 26(3), 578.
  • ChemDiv. (n.d.). 1-(2,4-dinitrophenyl)pyrrolidine.
  • Mahmoodi, N., Mamaghani, M., Ghanadzadeh, A., Arvand, M., & Fesanghari, M. (2009). Synthesis of (E)-2,4-Dinitro-N-((2E,4E)-4-phenyl-5-(pyrrolidin-1-yl)penta-2,4-dienylidene)aniline. Molbank, 2009(3), M604.
  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2017). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Indo American Journal of Pharmaceutical Research, 7(12), 1124-1129.
  • BenchChem. (2025). A Spectroscopic Showdown: Unmasking 2,4-Dinitrodiphenylamine and Its Isomers.
  • RSC. (n.d.).
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Khattab, T. A., Hamed, E. A., Albericio, F., & El-Faham, A. (2012). Nucleophilic substitution reactions of 2,4-dinitrobenzene derivatives with hydrazine: leaving group and solvent effects. International Journal of Organic Chemistry, 2(1), 21-28.
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
  • Lee, J., et al. (2020). (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva. Journal of Pharmaceutical and Biomedical Analysis, 191, 113591.
  • Dawood, K. M., & Abdel-Wahab, B. F. (2021).
  • Bräse, S., et al. (2009). Microwave-assisted amination of a chloropurine derivative in the synthesis of acyclic nucleoside analogues. Beilstein Journal of Organic Chemistry, 5, 23.

Sources

Troubleshooting & Optimization

removing unreacted 4-chloro-3,5-dinitrotoluene from product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted 4-Chloro-3,5-dinitrotoluene from Reaction Mixtures

Introduction: This guide provides troubleshooting and procedural advice for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted 4-chloro-3,5-dinitrotoluene (CDNT) from a reaction product. CDNT is a highly reactive electrophile used in various synthetic applications, including nucleophilic aromatic substitution (SNAr) and as a precursor for dyes and other complex molecules.[1] Due to its reactivity, it is often used in excess, leading to contamination of the desired product. This document outlines systematic approaches to identify, remove, and confirm the absence of this impurity.

Part 1: Troubleshooting Guide - Identifying the Problem & Selecting a Strategy

The first step in any purification is to confirm the presence of the impurity and gather information to select the best removal method.

How do I know if I have unreacted CDNT in my product?

Several analytical techniques can quickly identify the presence of CDNT.

  • Thin-Layer Chromatography (TLC): This is the most common and rapid method.

    • Procedure: Spot your crude product, the CDNT starting material, and a co-spot (crude + CDNT) on a silica gel TLC plate. Elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

    • Interpretation: Unreacted CDNT will appear as a separate spot on the TLC plate that corresponds to the Rf value of the CDNT standard.[2][3]

    • Visualization: Aromatic nitro compounds can often be visualized under UV light (254 nm) as dark spots on a fluorescent plate.[4][5] For enhanced or specific detection, various chemical stains can be used, such as those involving the reduction of the nitro group to a colored amine derivative.[6]

  • Melting Point Analysis:

    • Interpretation: Pure crystalline solids have a sharp, defined melting point. The presence of impurities like CDNT will typically cause the melting point of your product to become depressed and broaden over a wider range. The reported melting point of CDNT is 114 °C.[1]

My analysis confirms CDNT is present. Which purification method should I choose?

The choice of method depends on the physical properties of your desired product and the scale of your reaction. The following decision tree and table summarize the primary options.

Purification_Decision_Tree start Crude Product Analysis (TLC, Physical State) is_solid Is the product a solid? start->is_solid is_oil Product is an oil or recrystallization failed is_solid->is_oil No recrystallize Recrystallization is_solid->recrystallize Yes chromatography Flash Column Chromatography is_oil->chromatography large_scale Is the scale > 10g and chromatography impractical? recrystallize->large_scale Impure / Failed large_scale->chromatography No chemical_quench Chemical Scavenging (Quench) large_scale->chemical_quench Yes

Caption: Decision tree for selecting a purification method.

Method Best For... Principle of Separation Advantages Disadvantages
Recrystallization Crystalline solid products with different solubility profiles than CDNT.Differential solubility of the product and impurity in a chosen solvent at different temperatures.[7]Simple, cost-effective, scalable for high purity materials.Not suitable for oils or amorphous solids; requires finding a suitable solvent.[8]
Flash Column Chromatography Oils, amorphous solids, or when recrystallization fails. Products with a different polarity than CDNT.Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (solvent).[9][10]Highly effective for a wide range of compounds; good for complex mixtures.[9]Can be time-consuming, uses large solvent volumes, may not be practical for very large scales.
Chemical Scavenging Large-scale reactions where other methods are impractical and the product is stable to the quenching agent.Chemical reaction of the impurity with a "scavenger" reagent to form a new, easily removable compound (e.g., water-soluble).[11]Efficient for removing excess electrophiles; can simplify workup.[11]Requires a selective reagent that does not react with the desired product.

Part 2: Detailed Experimental Protocols

Protocol 2.1: Purification by Recrystallization

This method is ideal when your product is a solid and has a significantly different solubility in a particular solvent compared to CDNT. The goal is to find a solvent that dissolves your product well when hot but poorly when cold, while impurities either remain in solution or are insoluble in the hot solvent.[12][13]

Step-by-Step Methodology:

  • Solvent Selection:

    • Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). An ideal solvent will dissolve the crude material when boiling but allow crystals of the pure product to form upon cooling.[7] Polar solvents like alcohols are often a good starting point for polar nitroaromatic compounds.[8]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the chosen solvent to cover the solid.

    • Heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until all the solid just dissolves.[12]

  • Cooling and Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the dissolved CDNT.[12]

  • Drying:

    • Dry the purified crystals in a vacuum oven or air dry until a constant weight is achieved.

  • Purity Check:

    • Analyze the purified product by TLC and melting point to confirm the absence of CDNT.

Protocol 2.2: Purification by Flash Column Chromatography

This is the method of choice for non-crystalline products or when recrystallization is ineffective. It separates compounds based on their polarity.[10]

Flash_Chromatography_Workflow step1 1. Develop TLC Method (Aim for product Rf ~0.3) step2 2. Prepare the Column (Pack with silica gel) step1->step2 step3 3. Load Sample step2->step3 step4 4. Elute Column (Apply pressure) step3->step4 step5 5. Collect Fractions step4->step5 step6 6. Analyze Fractions by TLC step5->step6 step7 7. Combine & Evaporate step6->step7

Caption: General workflow for flash column chromatography.

Step-by-Step Methodology:

  • Solvent System Selection:

    • Using TLC, find a solvent system (e.g., hexanes/ethyl acetate) that gives good separation between your product and CDNT. Aim for an Rf value of approximately 0.2-0.3 for your desired compound.[2][3]

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material. A silica-to-crude material ratio of 30:1 to 50:1 by weight is common for good separation.[2][14]

    • Pack the column with silica gel (particle size 40-63 µm) as a slurry in the chosen eluent or by dry packing.[3][14]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate).

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[3]

  • Elution and Fraction Collection:

    • Add the eluent to the top of the column and apply positive pressure using compressed air or nitrogen to achieve a steady flow.[10]

    • Collect the eluting solvent in a series of test tubes (fractions).

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[2]

Part 3: Frequently Asked Questions (FAQs)

Q1: My product and CDNT have very similar Rf values on TLC. What can I do?

  • A1: This indicates they have similar polarities, making separation difficult. Try screening different solvent systems for your TLC/column. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system might improve separation. If separation is still poor, a chemical quench (if applicable) or repeated recrystallizations might be necessary.

Q2: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What went wrong?

  • A2: Oiling out can happen if the melting point of your compound is lower than the boiling point of the solvent, or if there is a high concentration of impurities.[8] Try re-heating the solution to dissolve the oil, add a bit more solvent to lower the saturation point, and allow it to cool much more slowly. Seeding the solution with a previously obtained pure crystal can also help induce proper crystallization.[8]

Q3: Can I use a chemical scavenger to remove the unreacted CDNT?

  • A3: Yes, this can be a very effective method, especially on a larger scale. Since CDNT is an electrophile, you can add a water-soluble nucleophile to the reaction mixture after the primary reaction is complete.[11] For example, adding a small amount of a water-soluble amine or thiol could react with the excess CDNT. The resulting product would be a highly polar, water-soluble adduct that can be easily removed during an aqueous workup.[11] Crucially, you must ensure your desired product is not reactive towards the chosen scavenger.

References

  • 4-CHLORO-3,5-DINITROTOLUENE. LookChem. Available from: [Link]

  • Nelson, T. D., & Nowak, P. (1997). U.S. Patent No. 5,632,898. Washington, DC: U.S. Patent and Trademark Office.
  • TLC Visualization Reagents. EPFL. Available from: [Link]

  • Blatt, A. H. (1956). U.S. Patent No. FR1118443A.
  • Thin Layer Chromatography. Anonymous. Available from: [Link]

  • TLC Visualization Techniques. Scribd. Available from: [Link]

  • Rintelman, W. L. (1959). U.S. Patent No. 2,874,196. Washington, DC: U.S. Patent and Trademark Office.
  • Thin Layer Chromatography (TLC). AGA Analytical. Available from: [Link]

  • Material Safety Data Sheet - 4-Chloro-3,5-dinitrobenzotrifluoride. Capot Chemical. Available from: [Link]

  • Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc. Available from: [Link]

  • Recrystallization. Anonymous. Available from: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

  • Flash Column Chromatography Guide. Membrane Solutions. Available from: [Link]

  • How To: Run a Flash Column. University of Rochester, Department of Chemistry. Available from: [Link]

  • 4-chloro-3,5-dinitrotoluene (C7H5ClN2O4). PubChemLite. Available from: [Link]

  • Flash Chromatography: Principles & Applications. Phenomenex. Available from: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]

  • 4-Chloro-3,5-dinitrotoluene. SIELC Technologies. Available from: [Link]

  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Available from: [Link]

  • 3.3B: General Procedures for Removing Impurities. Chemistry LibreTexts. Available from: [Link]

  • Hojo, M., & Ogasawara, H. (1981). U.S. Patent No. EP0032610A1.
  • What is the best way to purify a crude reaction mixture that auto-crystallizes?. Biotage. Available from: [Link]

Sources

Technical Support Center: NMR Analysis of Dinitrophenyl (DNP) Pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DNP-SOL-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Solubility, Aggregation, and Rotameric Issues in DNP-Pyrrolidine NMR

User Query Summary

"I am trying to characterize a series of 2,4-dinitrophenyl (DNP) pyrrolidine derivatives. They are practically insoluble in


.[1] When I use DMSO-

, they dissolve, but the spectra show broad, undefined peaks or doubled signals that look like impurities. How do I get a clean, sharp spectrum?"
Executive Summary

Dinitrophenyl (DNP) derivatives are notoriously difficult to analyze due to three converging factors:

  • "Brick Dust" Crystallinity: The nitro groups create strong intermolecular dipole-dipole interactions and

    
    -stacking, leading to high lattice energy and poor solubility in non-polar solvents.[1]
    
  • Restricted Rotation (Rotamers): The

    
    -aryl bond possesses partial double-bond character, leading to slow exchange on the NMR time scale at room temperature.[1]
    
  • Aggregation: The electron-deficient DNP ring drives solute-solute stacking, causing concentration-dependent chemical shifts.[1]

This guide provides a structured troubleshooting protocol to resolve these issues.

Module 1: The Solubility Matrix

Issue: Sample floats in Chloroform-d (


) or precipitates immediately.

Diagnosis:


 (Dielectric constant 

) is too non-polar to overcome the crystal lattice energy of DNP-pyrrolidines. You require a solvent with high polarizability to disrupt the nitro-group dipoles.[1]

Solvent Selection Guide:

SolventSolubility PotentialViscosity (cP)Risk FactorBest For
Chloroform-d (

)
Low0.54LowLipophilic side-chains only.
Acetone-

Medium-High0.32High (Base sensitive)Sharp lines (low viscosity); low-temp studies.
Acetonitrile-

High0.37LowGood balance of solubility and resolution.[1]
DMSO-

Very High 2.00LowThe "Universal Solvent" for DNP; high-temp studies.[1]
Pyridine-

High0.95MediumDisaggregating samples via

-interaction.[1]

Critical Warning - The Acetone Trap: Avoid Acetone-


 if your synthesis involved basic conditions (e.g., 

,

) and the sample was not acid-washed. Trace base can catalyze the Janovsky reaction (nucleophilic attack of acetone enolate on the DNP ring) or aldol condensation, creating "ghost" impurity peaks over time [1].
Module 2: The "Blurry Spectrum" (Rotamers vs. Aggregation)

Issue: "My peaks are broad/doubled in DMSO. Is my compound impure?"

Diagnosis: This is likely not an impurity.[1] It is a dynamic NMR phenomenon.

  • Restricted Rotation: The lone pair on the pyrrolidine nitrogen donates into the electron-poor DNP ring (resonance), creating a partial

    
     double bond.[1] This slows rotation, creating distinct "rotamers" (syn/anti) at room temperature [2].[1]
    
  • Aggregation: DNP rings stack like plates. This broadening is concentration-dependent [3].[1]

Workflow: Distinguishing Rotamers from Aggregation

NMR_Troubleshooting Start Start: Broad/Doubled Peaks Step1 Step 1: Dilution Experiment (Reduce conc. by 10x) Start->Step1 Check1 Did Chemical Shifts Change? Step1->Check1 Result_Agg Diagnosis: Aggregation (Pi-Stacking) Check1->Result_Agg Yes (Significant Shift) Step2 Step 2: Variable Temp (VT) NMR (Heat to 320-350 K) Check1->Step2 No (Shifts Stable) Action_Agg Solution: Use Polar Aprotic Solvent (DMSO/MeCN) or Lower Conc. Result_Agg->Action_Agg Check2 Did Peaks Coalesce/Sharpen? Step2->Check2 Result_Rot Diagnosis: Restricted Rotation (Rotamers) Check2->Result_Rot Yes Result_Imp Diagnosis: Chemical Impurity Check2->Result_Imp No

Figure 1: Decision logic for diagnosing broad peaks in DNP-pyrrolidine spectra.

Module 3: Experimental Protocols
Protocol A: Variable Temperature (VT) NMR

Use this to resolve restricted rotation issues.

  • Solvent Choice: Use DMSO-

    
      (BP: 189°C) or Tetrachloroethane-
    
    
    
    (BP: 146°C).[1] Do not use Chloroform or Acetone for high-temperature work due to volatility/pressure risks.
  • Preparation: Dissolve ~5-10 mg of sample in 0.6 mL solvent. Ensure the tube is not overfilled to prevent thermal expansion gradients.

  • Step-Wise Heating:

    • Acquire a standard spectrum at 298 K (25°C).[1]

    • Increase temperature in 10 K increments (310 K, 320 K, 330 K).

    • Allow 5-10 minutes for thermal equilibration at each step before shimming.

  • Endpoint: At the Coalescence Temperature (

    
    ) , the broad peaks will merge into a single sharp average signal.[1] For DNP-amines, this often occurs between 320 K and 350 K [4].[1]
    
  • Safety: Never exceed the boiling point of your solvent.[1] Ensure the NMR tube cap is tight but check for pressure buildup if using volatile mixtures.

Protocol B: Breaking Aggregation

Use this if dilution shifts peaks, indicating


-stacking.
  • Solvent Switch: Move from

    
     or Benzene-
    
    
    
    to DMSO-
    
    
    .[1] The high polarity of DMSO solvates the nitro groups effectively, breaking the
    
    
    -stacking dimers.
  • Disaggregating Agents: If DMSO is insufficient, add small amounts of Picric Acid (careful: explosive when dry) or use Pyridine-

    
      as a co-solvent.[1] The pyridine ring intercalates between DNP rings, disrupting self-aggregation [5].[1]
    
FAQ: Common Artifacts & Anomalies

Q: I see a water peak in DMSO that wasn't there before. Is my sample wet? A: DMSO is extremely hygroscopic.[1] A water peak at 3.33 ppm is standard.[1] However, if your DNP derivative has acidic protons (e.g., unreacted NH), they may exchange with the water peak, broadening it.[1]

Q: My sample turned red/black in Acetone. What happened? A: You likely triggered the Janovsky Reaction . In the presence of base (even trace amounts from glassware cleaning), acetone's alpha-carbon attacks the electron-deficient DNP ring. Solution: Re-purify the compound and switch to Acetonitrile-


 or DMSO-

[1].[1]

Q: Can I use Benzene-


 to resolve overlapping peaks? 
A:  Yes, via ASIS (Aromatic Solvent Induced Shift) .[1] Benzene solvates the electron-deficient DNP ring preferentially.[1] This can shift signals significantly compared to 

, potentially unmasking obscured pyrrolidine protons.[1] However, solubility will likely be the limiting factor [6].
References
  • Foster, R., & Fyfe, C. A. (1966).[1] Interaction of electron acceptors with bases.[1] Part 15.—The interaction of the enolate anions of ketones with polynitro-aromatic compounds (Janovsky reaction). Journal of the Chemical Society B: Physical Organic. Link

  • Gasparro, F. P., & Kolodny, N. H. (1977).[1] NMR determination of the rotational barrier in N,N-dimethylacetamide. Journal of Chemical Education. Link(Note: Foundational text on amide/amine restricted rotation applicable to DNP-amine partial double bond character).

  • Homer, J., & Patel, S. (1998). A Proton NMR Study of Solute Aggregation. Journal of the Chemical Society, Faraday Transactions. Link

  • Heidberg, J., et al. (1964).[1] Conformation and Internal Rotation of Nitroaromatic Amines by NMR. Journal of Physical Chemistry. Link

  • Reich, H. J. (2024).[1] Solvent Effects on Chemical Shifts. University of Wisconsin-Madison. Link

  • Laszlo, P. (1967).[1] Solvent effects and nuclear magnetic resonance. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

Sources

Technical Support: Thermal Stability Analysis of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TSD-DN-PYR-001 Status: Active Specialist: Senior Application Scientist, Thermal Analysis Division

Executive Summary

You are inquiring about the thermal decomposition temperature (


) of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine .

While specific calorimetric data for this exact tertiary amine derivative is often proprietary or absent from public spectral databases, its thermal behavior is predictable based on the 2,6-dinitroaniline pharmacophore. As a Senior Application Scientist, I will provide the predicted stability window based on structural analogs and the definitive protocol to validate this experimentally in your lab.

Quick Data Reference
ParameterEstimated Range / ValueConfidence Level
Predicted

(Decomposition)
230°C – 270°C High (Based on Analog Class)
Melting Point (

)
80°C – 120°C Medium (Dependent on Polymorph)
Critical Hazard Exothermic Decomposition High (Nitro-aromatic)
Primary Decomposition Mechanism Radical N-dealkylation & Nitro-reductionHigh

Critical Safety Warning: The "2,6-dinitro" substitution pattern creates significant steric strain on the pyrrolidine nitrogen. This compound should be treated as a potential energetic material . Decomposition may be autocatalytic and violent.

Module 1: Theoretical Stability & Analog Analysis

The Structural Constraint

The stability of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine is governed by the steric crowding of the two nitro groups at the ortho positions (2,6) relative to the bulky pyrrolidine ring.

  • Steric Inhibition of Resonance: Unlike 2,4-dinitro analogs, the 2,6-dinitro pattern forces the pyrrolidine ring out of planarity with the benzene ring. This reduces conjugation and weakens the C(aryl)-N bond.

  • Analog Benchmarking:

    • 2,6-Dinitroaniline: Melts/Decomposes approx. 134–140°C [1].[1]

    • Pendimethalin (Analog): A 2,6-dinitroaniline herbicide, stable up to ~250°C before rapid exothermic decay.

    • Tertiary Amine Effect: The pyrrolidine ring introduces

      
      -hydrogens susceptible to intramolecular abstraction by the nitro group oxygen (a known decomposition pathway for ortho-nitroalkylbenzenes), often lowering 
      
      
      
      compared to primary amines.
Expected Thermal Profile

In a standard Differential Scanning Calorimetry (DSC) experiment, you should expect:

  • Endotherm (

    
    ):  A sharp melting peak (likely <150°C).
    
  • Stable Liquid Phase: A window of stability between melting and decomposition.

  • Exotherm (

    
    ):  A broad, high-energy exothermic peak starting around 230°C .
    

Module 2: Troubleshooting Experimental Anomalies

If your experimental data deviates from the expected range, consult this troubleshooting matrix.

FAQ: Why is my decomposition onset lower than expected?

Q: I see an exotherm starting at 180°C. Is the sample degrading? A: This is likely a "Pseudo-Decomposition" or impurity effect.

  • Cause 1: Residual Solvent. If the sample was recrystallized from high-boiling solvents (e.g., DMF, DMSO), trapped volatiles can create complex baselines.

  • Cause 2: Catalytic Impurities. Traces of acids or transition metals from synthesis can catalyze nitro-group reduction, lowering

    
     by >50°C.
    
  • Action: Run a TGA (Thermogravimetric Analysis) alongside DSC. If mass loss occurs before the exotherm, it is solvent release. If mass loss coincides with the exotherm, it is true decomposition.

Q: The DSC baseline drifts significantly before the peak. A: This indicates Evaporation vs. Decomposition .

  • Diagnosis: The pyrrolidine ring makes the molecule moderately volatile.

  • Solution: Use Hermetically Sealed Gold or High-Pressure Steel Pans . Standard crimped aluminum pans may leak, allowing sublimation that mimics decomposition endotherms or masks exotherms.

Module 3: Validated Experimental Protocol

To determine the exact


 for your specific batch, follow this Standard Operating Procedure (SOP). This protocol minimizes safety risks associated with nitro-aromatics.
Protocol: High-Integrity DSC Characterization

Equipment: Heat Flux DSC (e.g., TA Instruments Q-Series or Mettler Toledo DSC 3). Atmosphere: Nitrogen (


) purge at 50 mL/min.
StepActionTechnical Rationale
1. Preparation Weigh 1.0 – 2.0 mg of sample. Do not exceed 2 mg.Nitro compounds release massive energy (

). Large masses can damage the sensor.
2. Encapsulation Use High-Pressure Gold-Plated Pans (sealed).Prevents evaporation and contains pressure generated by

gas release.
3. Method Ramp: 5°C/min from 40°C to 350°C.5°C/min is the standard for defining

. Faster rates (10/20°C) shift

higher (thermal lag).
4. Analysis Identify

(extrapolated onset) and

.

is the safety limit;

is the kinetic maximum.
5. Validation Run a second sample at 2°C/min.If

shifts significantly (>5°C), the reaction is kinetically controlled (autocatalytic).

Module 4: Visualization of Workflow

The following diagram illustrates the decision logic for characterizing the thermal stability of this nitro-amine derivative.

ThermalAnalysisWorkflow Start Start: Sample 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine TGA_Step Step 1: TGA Analysis (Open Pan, N2) Start->TGA_Step MassLoss Mass Loss < 200°C? TGA_Step->MassLoss Solvent Action: Dry Sample (Vacuum Oven) MassLoss->Solvent Yes (Volatiles) DSC_Step Step 2: DSC Analysis (Sealed High-Pressure Pan) MassLoss->DSC_Step No (Stable) Solvent->TGA_Step Retest Exotherm Exotherm Detected? DSC_Step->Exotherm Define_T Result: T_onset = T_dec (Safety Limit) Exotherm->Define_T Yes (>200°C) Hazard Hazard Alert: Energetic Decomposition Exotherm->Hazard Sharp Spike (>1000 J/g)

Caption: Workflow for distinguishing solvent loss from true thermal decomposition in nitro-aromatic amines.

Module 5: Safety & Handling (Energetic Materials)

Warning: 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine contains an oxidizing fuel source (nitro groups) and a reducing fuel source (pyrrolidine/methyl) within the same molecule.

  • Oxygen Balance: While not a primary explosive, the close proximity of oxygen-rich nitro groups to the hydrocarbon ring suggests deflagration potential .

  • Storage: Store below 40°C. Avoid contact with strong bases (amines), which can induce nucleophilic aromatic substitution or radical formation.

  • Disposal: Do not concentrate in rotary evaporators to dryness if the bath temperature exceeds 50°C.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2,6-Dinitroaniline. Link

  • Yan, Q. L., et al. (2008).[2] "Thermal decomposition and kinetics studies on 1,4-dinitropiperazine." Journal of Hazardous Materials. Link

  • TA Instruments. (n.d.). Thermal Analysis of Energetic Materials: DSC and TGA Guidelines. Link

  • U.S. EPA. (2025). Chemical Properties of Dinitroaniline Derivatives. Link

Sources

Technical Support Center: Purification of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine

[1][2]

Case ID: PUR-DNPP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]

Executive Summary

You are attempting to purify 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine , a tertiary aniline derivative typically synthesized via Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

1

This molecule presents a specific purification profile: it is a colored (yellow/orange) , weakly basic (functionally non-basic due to steric inhibition of resonance and electron withdrawal), and moderately lipophilic compound. The primary challenge in its purification is separating the product from the unreacted starting material (usually a halogenated dinitrotoluene) which possesses a similar non-polar profile.

This guide provides a self-validating protocol for silica gel chromatography, troubleshooting for co-elution, and scale-up alternatives.

Module 1: Standard Operating Procedure (SOP)

The "Golden Standard" Mobile Phase

For this specific dinitro-aniline derivative, standard amine-modifiers (Triethylamine) are unnecessary and potentially detrimental.[1] The 2,6-nitro groups twist the pyrrolidine ring, preventing planar conjugation and reducing the basicity of the nitrogen lone pair.

ParameterRecommendationRationale
Stationary Phase Silica Gel 60 (40-63 µm)Standard normal phase interaction.[1][2]
Mobile Phase A Hexanes (or Petroleum Ether)Elutes non-polar starting material (chloride).[1]
Mobile Phase B Ethyl Acetate (EtOAc) or Dichloromethane (DCM)Elutes the target product.[1]
Loading Solvent DCM or TolueneHigh solubility ensures narrow band application.[1][2]
Detection Visual (Yellow Band) + UV (254 nm)Nitro groups provide strong chromophores.[1][2]
Step-by-Step Protocol
  • TLC Method Development:

    • Prepare a 10% EtOAc in Hexane TLC plate.[1][2]

    • Spot the crude mixture, the starting material (Reference A), and the co-spot.

    • Target

      
      :  You are aiming for the product to have an 
      
      
      of ~0.3 - 0.4.
    • Note: The starting material (e.g., 4-methyl-2,6-dinitrochlorobenzene) will likely travel near the solvent front (

      
       > 0.8).[1]
      
  • Column Packing:

    • Pack the column using 100% Hexanes.[2] This ensures the column is equilibrated to the most non-polar state, preventing the "shock" precipitation of impurities.

  • Elution Gradient:

    • 0-5% EtOAc/Hexane (2 CV): Flush the column. The non-polar starting material (chloride) will elute here.[1]

    • 5-20% EtOAc/Hexane (Linear Gradient): The target product usually elutes between 10-15% EtOAc.[1][2]

    • Flush: Increase to 50% EtOAc to strip polar phenolic byproducts (hydrolysis impurities).

Module 2: Troubleshooting & FAQs

Q1: My product is co-eluting with the starting material. How do I fix this?

Diagnosis: This occurs when the gradient rises too quickly, or the loading solvent was too polar (e.g., loading in pure EtOAc). Solution:

  • Switch Solvent System: Change from Hexane/EtOAc to Hexane/Dichloromethane (DCM) . DCM provides "softer" polarity selectivity for nitro-aromatics compared to the sharp cutoff of EtOAc.[1][2]

  • Solid Loading: If your crude oil is viscous, dissolve it in minimal DCM, add silica, evaporate to dryness, and dry-load the powder.[1][2] This eliminates solvent-tailing effects.[1][2]

Q2: The bands are streaking. Do I need Triethylamine (TEA)?

Diagnosis: Unlike alkyl amines, this compound is not basic enough to interact strongly with silanols.[1][2] Streaking is likely due to solubility issues or column overloading , not protonation.[1][2] Solution:

  • Do NOT add TEA. It can degrade dinitro-compounds over time (forming Meisenheimer complexes).[1][2]

  • Check Solubility: Ensure the sample is fully dissolved before loading.[2] If it precipitates on the head of the column, it will streak. Use Toluene as a loading solvent if DCM evaporates too fast.[1][2]

Q3: I see a red/brown band staying at the top of the column. What is it?

Diagnosis: This is likely 4-methyl-2,6-dinitrophenol , a hydrolysis byproduct formed if moisture was present during the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

1Solution:
  • Ignore it.[1][2][3] It is much more polar than your target.

  • If you need to clean the column for reuse (not recommended), flush with 5% Methanol in DCM.

Module 3: Decision Logic (Visualized)

Workflow: Purification Strategy

Before running a column, verify if crystallization is viable.[1][2] Dinitro-derivatives often crystallize well, saving time and solvent.[1][2]

PurificationLogicStartCrude Reaction MixtureTLCRun TLC (10% EtOAc/Hex)Start->TLCCheckRfCalculate u0394Rf (Product vs Impurity)TLC->CheckRfRecrystAttempt Recrystallization(Ethanol or IPA)CheckRf->Recrystu0394Rf > 0.5(Easy Sep)ColumnProceed to ColumnChromatographyCheckRf->Columnu0394Rf < 0.2(Hard Sep)Recryst->ColumnIf Mother Liquorstill contains productGradientGradient: 0-20% EtOAc/HexColumn->GradientStandardIsocraticIsocratic: 1:1 DCM/HexColumn->IsocraticIf Co-elution persists

Figure 1: Decision matrix for selecting the optimal purification route based on Thin Layer Chromatography (TLC) data.[1]

Module 4: Scientific Grounding (The "Why")

The Chemistry of Separation

The separation relies on the dipole moment differences induced by the substituents on the benzene ring.

  • Starting Material (Chloride): The C-Cl bond is polar, but the molecule overall is relatively non-polar and lacks hydrogen bond acceptors that are accessible. It interacts weakly with silica.[1][2]

  • Product (Pyrrolidine derivative): The pyrrolidine nitrogen is an electron donor (via induction), but the resonance is inhibited by the bulky ortho-nitro groups (steric inhibition of resonance) [1]. However, the molecule is significantly more polarizable and has a larger dipole moment than the chloride precursor, causing it to retain longer on silica.

Safety & Stability
  • Explosion Hazard: Polynitro compounds can be energetic.[1][2] While dinitro-toluenes are generally stable, avoid heating the neat solid above 100°C or distilling the crude mixture to dryness without a stabilizer [2].

  • Toxicity: Dinitroanilines are known uncouplers of oxidative phosphorylation.[1][2] Wear double nitrile gloves and work in a fume hood to avoid inhalation of dust [3].[1][2]

References

  • Mechanism of

    
     & Steric Inhibition: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).[1][2] Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews.

    • Context: Explains why the pyrrolidine ring twists out of plane in 2,6-dinitro systems, affecting basicity and color.
    • [1]

  • Chromatography of Nitro Compounds

    • Still, W. C., Kahn, M., & Mitra, A. (1978).[1][2] Rapid chromatographic technique for preparative separations with moderate resolution.[1][2] The Journal of Organic Chemistry.

    • Context: The foundational text for "Flash Chromatography" used in this guide.[2]

    • [1]

  • Safety Data (Dinitroaniline Derivatives)

    • National Center for Biotechnology Information (2024).[1][2] PubChem Compound Summary for 2,6-Dinitroaniline derivatives.

    • Context: Toxicity and handling data for structurally similar dinitro-compounds.[1][2]

    • [1]

Technical Support Hub: Photostability of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Classification: PHOTOSENSITIVE / UNSTABLE Primary Risk: Rapid intramolecular photocyclization (The tert-amino effect). Urgency: High. Exposure to UV or ambient fluorescent light induces irreversible chemical modification.

Module 1: Rapid Diagnostics & Troubleshooting

Use this module to identify if your sample has already degraded or to troubleshoot unexpected experimental results.

Visual & Analytical Indicators
IndicatorObservationTechnical Diagnosis
Visual Appearance Bright Yellow

Deep Orange/Red
Photocyclization. The ortho-nitro group has reacted with the pyrrolidine ring, forming a highly conjugated benzimidazole

-oxide or nitroso-imine derivative.
HPLC / LC-MS New Peak (

SM)
Polarity Shift. The cyclized product is more polar due to the zwitterionic

-oxide character.
Mass Spectrometry [M-2] or [M-18] peaks Dehydrogenation/Dehydration. The tert-amino effect often leads to the loss of 2H (aromatization) or H

O (condensation) depending on the solvent and pH.
NMR (

H)
Loss of Symmetry / Shift The pyrrolidine

-protons (usually

3.0-3.5 ppm) will split or shift significantly as the ring fuses. The aromatic signals will lose the specific coupling pattern of the 2,6-dinitro system.
Troubleshooting Q&A

Q: I see a new peak in my LC-MS after leaving the sample on the autosampler. Is it an impurity? A: It is likely a photoproduct. 2,6-dinitroanilines are notoriously reactive under the white light of laboratory settings.

  • Action: Re-run the sample using a fresh preparation from solid stock, prepared strictly under red light or in amber glassware. If the peak disappears, it was photo-induced.

Q: My yield is low for a reaction involving this compound, and the mixture turned dark. A: You likely have competing photocyclization.

  • Action: Wrap all reaction vessels in aluminum foil. Ensure your fume hood lights are off or covered with UV-filtering films (cutoff

    
     nm).
    

Q: Can I use standard clear borosilicate vials for storage? A: No. Even brief exposure to sunlight or fluorescent overheads (which emit UV-A) can trigger the radical abstraction mechanism. Use amber vials exclusively.

Module 2: Mechanistic Insight (The Science)

Understanding the "Why" allows you to predict stability in different solvents.

The Mechanism: The tert-Amino Effect 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine is a classic substrate for the "tert-amino effect" (also known as the T-reaction). This is an intramolecular redox reaction where an excited nitro group acts as an oxidant, and the adjacent tertiary amine (pyrrolidine) acts as a reductant.

Pathway:

  • Excitation: UV light excites the ortho-nitro group to a triplet state.

  • H-Abstraction: The excited nitro oxygen abstracts a hydrogen atom from the

    
    -carbon of the pyrrolidine ring.
    
  • Radical Pair Formation: This generates a biradical intermediate.

  • Cyclization: The radicals recombine to form a new C-N or C-O bond, fusing the rings.

  • Product: Typically yields a fused benzimidazole

    
    -oxide  derivative.
    

Photochemistry cluster_legend Key Interaction SM Ground State (Dinitroaniline) Excited Excited State (Nitro Triplet) SM->Excited UV Absorption (hν) Biradical Biradical Intermediate Excited->Biradical 1,5-H Shift (α-H Abstraction) Cyclized Cyclized Product (Benzimidazole N-oxide) Biradical->Cyclized Radical Recombination Text The ortho-nitro group abstracts H from pyrrolidine ring.

Figure 1: The photochemical pathway of 2,6-dinitroanilines leading to cyclization via the tert-amino effect.

Module 3: Validated Protocols
Protocol A: Safe Handling & Storage
  • Lighting: Handle exclusively under red safety lights (

    
     nm) or in a room with UV-filtered yellow lighting.
    
  • Glassware: Use amberized (low-actinic) glassware for all solutions. If unavailable, wrap clear glassware entirely in aluminum foil.

  • Solvents: Avoid chlorinated solvents (e.g., CHCl

    
    ) for long-term solution storage, as they can generate HCl upon photolysis, accelerating degradation via acid-catalysis.
    
  • Temperature: Store solid material at

    
    C. Solutions should be prepared fresh.
    
Protocol B: Photostability Stress Test (Validation)

Use this to determine the quantum yield of degradation in your specific solvent system.

  • Preparation: Prepare a

    
    M solution of the compound in Acetonitrile.
    
  • Control: Transfer half to an amber vial (Dark Control).

  • Exposure: Transfer the other half to a quartz cuvette. Expose to 365 nm UV light (e.g., a TLC lamp) at a fixed distance (10 cm).

  • Sampling: Inject

    
    L into HPLC at 
    
    
    
    mins.
  • Calculation:

    
    
    Compare against the Dark Control to rule out thermal instability.
    
Module 4: FAQs

Q: Is the degradation reversible? A: Generally, no . The formation of the benzimidazole ring is a bond-forming reaction that creates a stable heterocyclic scaffold. It is not a reversible photochromic switch like azobenzene.

Q: Does the methyl group at the 4-position affect stability? A: Minimally. The 4-methyl group is electronically donating but is far removed from the reaction center (the ortho-nitro and pyrrolidine). The instability is driven by the ortho-nitro/amine proximity. The 4-methyl group may slightly shift the absorption maximum (


) but does not prevent the reaction.

Q: Can I use this compound as a standard without purification? A: Only if the Certificate of Analysis (CoA) is recent. Old batches stored in clear bottles likely contain significant amounts of the cyclized impurity. Always run a "Dark Control" blank before critical experiments.

References
  • Meth-Cohn, O., & Suschitzky, H. (1972). The tert-amino effect in heterocyclic synthesis.[1][2]Advances in Heterocyclic Chemistry , 14, 211-278.

    • Foundational text defining the cyclization mechanism of ortho-substituted anilines.
  • Meth-Cohn, O. (1996). The tert-amino effect: a review.Chemical Society Reviews , 25, 429-436.

    • Comprehensive review detailing the scope and limit
  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.International Conference on Harmonisation.

    • Standard regulatory framework for conducting photostability stress tests.

Sources

troubleshooting low melting point issues in dinitroaniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for troubleshooting low melting point issues in dinitroaniline derivatives.

Topic: Troubleshooting Low Melting Point & Purity Issues

Audience: Process Chemists, drug development researchers, and QC analysts.

Diagnostic Triage: Start Here

Melting point (MP) depression is the primary indicator of thermodynamic instability or chemical impurity in crystalline solids. For dinitroaniline derivatives (e.g., 2,4-dinitroaniline, pendimethalin intermediates), a suppressed or broadened melting range typically points to one of three root causes: Eutectic Impurities , Polymorphism , or Solvent Inclusion .

Use this decision matrix to identify your specific issue:

Q1: How does the melting behavior present?
  • Scenario A: Broad range (> 2°C) and significantly lower than literature value.

    • Diagnosis:Eutectic Mixture. Your sample contains impurities (isomers, unreacted halides, or oxidation byproducts) that are disrupting the crystal lattice.

    • Go to Section 2: Chemical Purity & Isomer Control.

  • Scenario B: Sharp range (< 1°C) but distinctly lower (e.g., 5–10°C off).

    • Diagnosis:Polymorph Mismatch. You have isolated a metastable crystal form. This is common in nitroanilines due to hydrogen bonding variations (inter- vs. intramolecular).

    • Go to Section 3: Solid-State & Polymorph Control.

  • Scenario C: "Sweating" or bubbling before melting.

    • Diagnosis:Solvate/Hydrate. Solvent molecules are trapped in the lattice or the sample is wet.

    • Go to Section 4: Isolation & Drying Protocols.

Chemical Purity & Isomer Control

The Issue: Regioisomeric Contamination

Dinitroanilines are often synthesized via nucleophilic aromatic substitution (


) of chloro-dinitrobenzenes or nitration of anilines. Both routes are prone to regioselectivity issues. Even 1% of a positional isomer (e.g., 2,6-dinitroaniline in a 2,4-dinitroaniline batch) can cause significant MP depression due to eutectic formation.

Troubleshooting FAQ:

Q: I recrystallized my product twice, but the MP is still low. Why? A: You likely have an isomer with similar solubility.

  • Mechanism: In the nitration of chlorobenzene, ortho/para directing effects compete. If you are synthesizing 2,4-dinitroaniline, the 2,6-isomer is a common byproduct. Standard recrystallization often fails because both isomers are non-polar and crystallize similarly.

  • Solution: Use Steam Distillation .[1]

    • Principle: Ortho-nitro isomers (like 2,6-dinitroaniline) often exhibit intramolecular hydrogen bonding, making them more volatile than para-isomers (intermolecular bonding).[1]

    • Protocol: Suspend crude solid in water; steam distill. The volatile ortho-impurities will pass over; the desired para-product remains in the flask.

Q: My HPLC shows single peak, but MP is low. What is hidden? A: Check for inorganic salts or non-chromophoric impurities .

  • If you used sulfide reduction or acid/base washes, trapped salts (NaCl, Na2SO4) won't show on UV-Vis HPLC but will disrupt crystal packing.

  • Action: Perform an ash test or check solubility in absolute organic solvent (salts will remain undissolved).

Solid-State & Polymorph Control

The Issue: Metastable Polymorphs

Nitroanilines are notorious for polymorphism because the amino (-NH2) and nitro (-NO2) groups can form multiple hydrogen-bonding networks.

Troubleshooting FAQ:

Q: The literature says MP is 188°C, but I consistently get 180°C (sharp). A: You have likely isolated a metastable polymorph (Form II or III) rather than the thermodynamic stable form (Form I).

  • Cause: Rapid cooling (crash crystallization) or using a solvent that inhibits the stable packing arrangement.

  • Correction: Perform Slurry Ripening .

    • Suspend the solid in a solvent where it has low solubility (e.g., heptane or water/methanol mix).

    • Stir at elevated temperature (50°C) for 24–48 hours.

    • Thermodynamics: This allows the metastable form to dissolve and reprecipitate as the lower-energy stable form (Ostwald Ripening).

Q: How do I select the right solvent to fix this? A: Switch polarity.

  • If you crystallized from Ethanol (H-bond donor) and got low MP, switch to Toluene or Acetonitrile (non-donor).

  • Insight: Solvents that compete for hydrogen bonding (alcohols) can stabilize open, lower-density crystal structures (lower MP). Non-interacting solvents force the molecules to bond with each other, often favoring the denser, higher-MP form.

Visualization: Troubleshooting Logic

The following diagram illustrates the critical decision pathways for diagnosing MP depression.

Troubleshooting_Logic Start Low Melting Point Observed RangeCheck Check Melting Range (Width) Start->RangeCheck Broad Broad Range (>2°C) RangeCheck->Broad Impurity Likely Sharp Sharp Range (<1°C) RangeCheck->Sharp Polymorph Likely HPLC Run HPLC/GC Broad->HPLC DSC Run DSC (Differential Scanning Calorimetry) Sharp->DSC Impurity Impurity Detected? HPLC->Impurity Polymorph Polymorph Check DSC->Polymorph Action1 Recrystallize or Steam Distill Impurity->Action1 Yes (Isomers/Byproducts) Action3 Dry Sample (Remove Solvates) Impurity->Action3 No (Solvent/Water) Polymorph->Action1 Eutectic Dip Action2 Slurry Ripening (Thermodynamic Control) Polymorph->Action2 Diff Endotherm

Figure 1: Decision tree for diagnosing melting point depression in dinitroaniline derivatives.

Standardized Protocols

Protocol A: High-Purity Recrystallization (Ethanol/Water)

Best for removing polar impurities and oxidation byproducts.

  • Dissolution: Place 10g of crude dinitroaniline in a flask. Add 150 mL of Ethanol (95%). Heat to reflux until dissolved.

  • Filtration: While hot, filter through a pre-warmed glass frit to remove insoluble mechanical impurities (dust/salts).

  • Crystallization:

    • Critical Step: Add hot water dropwise to the boiling filtrate until a persistent turbidity (cloudiness) just appears.

    • Add 5 mL of ethanol to clear the solution again.

    • Remove from heat and allow to cool slowly to room temperature (wrap flask in foil to slow cooling).

  • Isolation: Filter crystals and wash with 50 mL of cold (0°C) 1:1 Ethanol/Water.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Protocol B: Steam Distillation (Isomer Separation)

Best for separating ortho-isomers (volatile) from para-isomers (non-volatile).

  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a Claisen adapter, steam inlet tube, and condenser.

  • Charge: Add 20g of crude mixture and 200 mL water to the RBF.

  • Process: Pass vigorous steam through the mixture.

    • Observation: Yellow/Orange oily drops (ortho-isomers) will distill over with the water.

  • Endpoint: Stop when the distillate runs clear (no oil droplets).

  • Recovery: The desired product (para-isomer) remains in the RBF as a solid precipitate. Filter and dry.[2][3][4]

Quantitative Data: Solvent Effects

The choice of solvent significantly impacts the recovery and purity. The table below summarizes solubility data for 2,4-Dinitroaniline (Standard MP: 187.5–188°C).

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRisk Factor
Ethanol (95%) HighLowGood (Polar impurities)Solvate formation
Glacial Acetic Acid Very HighModerateExcellent (Isomers)Hard to dry (High BP)
Acetone/Water HighLowModerate"Oiling out" (Phase separation)
Benzene/Toluene ModerateVery LowExcellent (Non-polars)Toxic/Carcinogenic

References

  • Organic Syntheses , Coll.[5] Vol. 2, p.221 (1943); Vol. 11, p.32 (1931). 2,4-Dinitroaniline Synthesis and Purification.

  • National Toxicology Program (NTP) . Chemical Properties of 2,4-Dinitroaniline (CAS 97-02-9).

  • Callear, S.K.[4][6] & Hursthouse, M.B. (2006).[2] Unexpected Polymorphism in Nitroanilines. University of Southampton, School of Chemistry.[7]

  • Mettler Toledo . Recrystallization Guide: Solvents and Methods.

  • U.S. Patent 4,102,927 . Process for the preparation of 2,4-dinitroaniline.

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Elucidation of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine: A Comparative Spectroscopic Analysis

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. Trivial errors in structural assignment can lead to the invalidation of extensive biological or material science studies. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine, a molecule featuring a complex interplay of aromatic and aliphatic systems.

Rather than merely presenting a spectrum, we will adopt the perspective of a scientist tasked with confirming its synthesis. We will predict the expected ¹H NMR spectrum from first principles, and then compare this powerful technique with other instrumental methods. This comparative approach illustrates a robust, self-validating workflow for the structural elucidation of novel small molecules, ensuring the highest degree of scientific integrity.

The Analytical Challenge: Predicting the ¹H NMR Signature

1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine presents a fascinating case for NMR analysis. The molecule can be dissected into three distinct proton environments: the pyrrolidine ring, the dinitrophenyl ring, and the methyl group. The strong electron-withdrawing nature of the two nitro groups and the steric hindrance they impose will significantly influence the chemical shifts and coupling patterns of nearby protons.

Based on established principles of NMR spectroscopy and data from analogous structures, we can predict the key features of the ¹H NMR spectrum.[1][2][3] The electron-withdrawing nitro groups will deshield the aromatic protons, shifting them significantly downfield.[4][5] Conversely, the protons of the pyrrolidine ring will exhibit more typical aliphatic chemical shifts, though their proximity to the aromatic ring will have a noticeable effect.

Table 1: Predicted ¹H NMR Data for 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
Ar-H (H-3, H-5)7.5 - 8.5Singlet (s)2HThese two protons are chemically equivalent due to free rotation around the C-N bond. They are strongly deshielded by the adjacent nitro groups. With no adjacent protons, they are expected to appear as a singlet. The dinitrophenyl moiety typically shows protons in this highly downfield region.[4][6]
Pyrrolidine-H (α-CH₂)3.2 - 3.6Triplet (t) or Multiplet (m)4HThese protons are adjacent to the nitrogen atom, which is attached to the electron-withdrawing aromatic ring, causing a downfield shift compared to unsubstituted pyrrolidine. They will likely couple with the β-protons, appearing as a triplet or a more complex multiplet.
Pyrrolidine-H (β-CH₂)1.8 - 2.2Multiplet (m)4HThese protons are in a standard aliphatic environment but will show coupling to the α-protons, resulting in a multiplet. Their chemical shift is similar to that observed in other N-substituted pyrrolidines.[7][8]
Ar-CH2.3 - 2.6Singlet (s)3HThe methyl group is attached to the aromatic ring and has no adjacent protons, resulting in a singlet. Its chemical shift is in the typical benzylic proton range.[1]

A Comparative Guide to Spectroscopic Techniques

While ¹H NMR provides the foundational proton framework, a rigorous structural confirmation relies on a multi-technique approach. Each method offers a unique and complementary piece of the structural puzzle, creating a self-validating analytical system.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹H NMR Number of unique proton environments, their chemical environment (shielding/deshielding), and connectivity to adjacent protons.Provides a detailed map of the proton skeleton, easily confirming the presence and relative positions of all proton-bearing groups.Does not directly observe quaternary carbons (e.g., C-NO₂). Complex coupling can sometimes be difficult to resolve without 2D techniques.
¹³C NMR Number of unique carbon environments and their electronic state (sp², sp³).Confirms the total number of carbons and the presence of the aromatic ring, pyrrolidine carbons, and the methyl group. Orthogonal to ¹H NMR.Low natural abundance of ¹³C requires longer acquisition times. Does not provide direct connectivity information.
2D NMR (COSY, HSQC) COSY: Shows which protons are coupled to each other. HSQC: Correlates protons directly to the carbons they are attached to.COSY: Would definitively link the α- and β-protons of the pyrrolidine ring. HSQC: Unambiguously assigns each proton signal to its carbon.Requires more instrument time and expertise in data interpretation compared to 1D NMR.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.Provides definitive confirmation of the molecular formula (C₁₁H₁₃N₃O₄). Fragmentation can help confirm the connectivity of the major moieties.Isomerism cannot be distinguished. Does not provide detailed stereochemical or connectivity information on its own.
Infrared (IR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.Quickly confirms the presence of key functional groups: aromatic C-H, aliphatic C-H, C-N bonds, and the highly characteristic N-O stretches of the nitro groups.Provides limited information on the overall connectivity and skeleton of the molecule. Spectrum can be complex in the fingerprint region.

Integrated Workflow for Unambiguous Structure Confirmation

A senior scientist does not rely on a single piece of data. Instead, an integrated workflow is employed where each step logically informs the next, culminating in an unshakeable structural assignment.

G cluster_synthesis Synthesis & Purification cluster_initial Initial Checks cluster_nmr Core NMR Analysis cluster_validation Definitive Validation cluster_final Final Confirmation synthesis Synthesize & Purify 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine ms Mass Spectrometry (MS) Confirm Molecular Weight synthesis->ms Initial analysis ir IR Spectroscopy Confirm Functional Groups synthesis->ir Initial analysis h1_nmr ¹H NMR Establish Proton Framework ms->h1_nmr Proceed if consistent ir->h1_nmr Proceed if consistent c13_nmr ¹³C NMR Establish Carbon Skeleton h1_nmr->c13_nmr Complementary data cosy 2D COSY Confirm H-H Connectivity c13_nmr->cosy Validate assignments hsqc 2D HSQC Link Protons to Carbons cosy->hsqc final_structure Unambiguous Structure Confirmed hsqc->final_structure Final validation

Caption: Integrated workflow for structural elucidation.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Trustworthy data begins with a meticulous experimental protocol. The following steps outline the procedure for acquiring a publication-quality ¹H NMR spectrum.

Objective: To obtain a high-resolution ¹H NMR spectrum of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine for structural analysis.

Materials:

  • Synthesized 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (often pre-mixed in solvent)

  • NMR tube (5 mm, high precision)

  • Pipettes and vial

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified solid compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. CDCl₃ is a good first choice for many organic molecules. If solubility is an issue, DMSO-d₆ is an excellent alternative.[9]

    • Gently swirl or vortex the vial until the sample is completely dissolved. A clear, particulate-free solution is essential.

    • Using a pipette, transfer the solution into a clean, high-precision NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup & Data Acquisition: [7][10][11]

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to achieve a high level of homogeneity. This is critical for obtaining sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters. Typical parameters for a ¹H NMR experiment on a 400 or 500 MHz spectrometer are:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay (d1): 1-5 seconds

      • Number of Scans: 8-16 (can be increased for dilute samples)

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Phase the spectrum manually to ensure all peaks are in the positive absorptive mode with a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (or the residual solvent peak to its known value, e.g., 7.26 ppm for CDCl₃).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the protons in the molecule.

Conclusion

The structural elucidation of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine serves as an exemplary case for the application of modern spectroscopic techniques. While ¹H NMR spectroscopy provides the most detailed initial picture of the molecular framework, its true power is realized when integrated into a comparative workflow. By combining ¹H NMR with ¹³C NMR, 2D NMR, mass spectrometry, and IR spectroscopy, researchers can build a self-validating dossier of evidence that confirms a molecular structure with the highest possible degree of confidence. This rigorous, multi-faceted approach is the hallmark of sound scientific practice in chemical research and development.

References

  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =.
  • ResearchGate. (n.d.). 1H-NMR spectra of the (a) dinitro precursor DN and (b) diamine monomer.... Retrieved from [Link]

  • Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl. (2023, February 18).
  • SpectraBase. (n.d.). 2,4-Dinitrophenyl hydrazine. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

  • Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Reich, H. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin - Madison. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Sapkota, K. R., et al. (2024). Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine: A Combined Spectroscopic and Computational Study. Bhairahawa Campus Journal. Retrieved from [Link]

  • Synthesis, Characterization, and Anti-Microbial Exploration of 2, 4, 6-Trinitrophenol Derivative Sythesized from 4-Acetamidophenol. (2025, May 15).
  • ResearchGate. (n.d.). 1H-NMR spectrum of 1-pyrroline solution in DMSO-d6 (10000 ppm).... Retrieved from [Link]

  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. (2023, November 27). MDPI.
  • Sciencemadness.org. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Retrieved from [Link]

  • SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2-ONE DERIVATIVES CONT. (2023, December 22). Danang University Journal of Science and Technology.

Sources

FTIR Spectral Profiling: Nitro vs. Pyrrolidine Moieties in Drug Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks of Nitro and Pyrrolidine Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

In medicinal chemistry, the Nitro (


)  and Pyrrolidine (

)
moieties represent two distinct classes of pharmacophores. The nitro group is a strong electron-withdrawing auxochrome often used to modulate metabolic stability and pKa, while the pyrrolidine ring is a ubiquitous saturated heterocycle found in alkaloids and synthetic drugs (e.g., Nicotine, Procyclidine) serving as a rigid spacer or hydrogen-bond acceptor.

This guide provides a definitive technical comparison of their vibrational signatures. Unlike simple functional group tables, we analyze the spectral interference patterns , intensity causality , and diagnostic protocols required to identify these groups when co-existing in complex drug scaffolds.

Theoretical Grounding: Vibrational Mechanics

To interpret the spectra accurately, one must understand the origin of the dipole changes.

The Nitro Group ( )

The nitro group exhibits "bond-and-a-half" character due to resonance between the two oxygen atoms.[1] This delocalization creates a highly polar oscillator with a large change in dipole moment (


) during vibration, resulting in intense  absorption bands.[1]
  • Mechanism: Fermi resonance is common. Conjugation with an aromatic ring reduces the bond order, shifting peaks to lower wavenumbers.

The Pyrrolidine Ring ( )

Pyrrolidine is a saturated, five-membered heterocycle. Its spectrum is defined by the mechanical strain of the ring and the specific hybridization of the nitrogen.

  • Mechanism: The ring puckering and C-H scissoring modes dominate the fingerprint region. If the amine is secondary (

    
    ), the N-H stretch is sharp but less intense than the O-H stretch of alcohols due to lower polarity.
    

Comparative Spectral Analysis

The following table synthesizes field-proven data for identifying these moieties.

Table 1: Diagnostic Peak Assignments
FeatureNitro Group (

)
Pyrrolidine Ring Differentiation Logic
Primary Identifier Asymmetric Stretch (

)
N-H Stretch (

)
Nitro is dominant/intense; Pyrrolidine N-H is medium/sharp.
Wavenumber 1550 – 1500 cm⁻¹ (Aliphatic)1530 – 1475 cm⁻¹ (Aromatic)3300 – 3500 cm⁻¹ (Secondary)Absent in tertiary aminesNitro peaks are lower frequency.[2] Pyrrolidine N-H is high frequency.
Secondary Identifier Symmetric Stretch (

)
C-H

-Stretch
Nitro sym stretch is often sharp; Pyrrolidine C-H is complex.
Wavenumber 1370 – 1300 cm⁻¹ 2800 – 2980 cm⁻¹ Pyrrolidine C-H overlaps with standard alkyls but shows specific

-C-H shoulders.
Fingerprint Region Scissoring (

)
at ~850 cm⁻¹
C-N Stretch at 1150 – 1020 cm⁻¹ Nitro scissoring is a standalone medium peak; C-N is often buried.
Intensity Very Strong Medium to Weak Nitro groups can mask weaker ring vibrations.
Deep Dive: Spectral Interference & Deconvolution
1. The "Carbonyl Trap" vs. Nitro
  • Conflict: Carboxylate ions (

    
    ) absorb near 1550–1610 cm⁻¹ (asym) and 1400 cm⁻¹ (sym), mimicking the Nitro pattern.
    
  • Resolution: Nitro peaks are typically sharper and less sensitive to pH changes than carboxylates. Additionally, the Nitro scissoring band at 850 cm⁻¹ is absent in carboxylates.

2. The Pyrrolidine "Invisible" Mode
  • Conflict: In tertiary pyrrolidines (e.g., N-methylpyrrolidine), the diagnostic N-H stretch disappears.

  • Resolution: Rely on the C-N ring stretch (1020–1250 cm⁻¹) and the specific ring breathing modes (~900–1000 cm⁻¹) . A "Bohlmann band" (C-H stretch overtone) near 2700–2800 cm⁻¹ may appear if the lone pair is anti-periplanar to C-H bonds, though less pronounced than in piperidines.

Visual Logic: Diagnostic Flowchart

The following diagram outlines the logical decision tree for distinguishing these groups in an unknown sample.

FTIR_Logic Start Unknown Sample Spectrum Check_1500 Check 1500-1550 cm⁻¹ (Strong Intensity?) Start->Check_1500 Check_3300 Check 3300-3500 cm⁻¹ (Medium, Sharp Peak?) Start->Check_3300 Check_1350 Check 1300-1370 cm⁻¹ (Matching Strong Peak?) Check_1500->Check_1350 Yes Nitro_Confirmed NITRO GROUP CONFIRMED (Asym + Sym Pair) Check_1350->Nitro_Confirmed Yes Pyrrolidine_Sec SECONDARY PYRROLIDINE (N-H Present) Check_3300->Pyrrolidine_Sec Yes Check_Fingerprint Check 1000-1250 cm⁻¹ (C-N Stretch?) Check_3300->Check_Fingerprint No Pyrrolidine_Tert TERTIARY PYRROLIDINE (Inferred via C-N + Alkyl C-H) Check_Fingerprint->Pyrrolidine_Tert Likely

Figure 1: Decision logic for spectral deconvolution of Nitro and Pyrrolidine moieties.

Experimental Protocol: High-Resolution KBr Pellet

While ATR (Attenuated Total Reflectance) is convenient, Transmission FTIR (KBr Pellet) is recommended for this specific comparison to avoid peak distortion in the fingerprint region where Pyrrolidine ring modes reside.

Reagents & Equipment[3]
  • Matrix: Spectroscopic grade Potassium Bromide (KBr), dried at 110°C.

  • Press: Hydraulic press capable of 8-10 tons pressure.

  • Sample: 1-2 mg of solid drug substance.

Step-by-Step Methodology
  • Grinding: Mix 1 mg of sample with ~100 mg of KBr in an agate mortar. Grind until the mixture is a fine, uniform powder (particle size < 2 µm to minimize Christiansen effect scattering).

  • Pellet Formation: Transfer to a 13mm die. Evacuate air for 1-2 minutes to remove moisture/air bubbles.

  • Compression: Apply 8 tons of pressure for 2 minutes. The resulting pellet should be transparent (glass-like).

  • Acquisition:

    • Resolution: 2 cm⁻¹ (critical for resolving aromatic nitro splitting).

    • Scans: 32 or 64 scans to improve Signal-to-Noise (S/N) ratio.

    • Background: Run a blank KBr pellet first.

Quality Control Check
  • Water Bands: If broad peaks appear at 3400 cm⁻¹ and 1640 cm⁻¹, the KBr is wet. Re-dry KBr and repeat.

  • Total Absorption: If peaks "flatline" (transmittance < 1%), the sample concentration is too high. Regrind with more KBr.

References

  • National Institute of Standards and Technology (NIST). Pyrrolidine Gas Phase Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Smith, B. C. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 2020, 35(9), 10–13. [Link]

  • Specac Application Notes. Should I be using KBr pellets in FTIR Spectroscopy? [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Amines and Nitro). [Link]

Sources

The Predicted Fragmentation Pathway of N-(4-hydroxybutan-2-yl)-2-(5-nitrofuran-2-yl)acetamide (C11H13N3O4)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of C11H13N3O4: A Comparative Analysis for Drug Development Professionals

In the landscape of drug discovery and metabolomics, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique, providing not only the molecular weight but also a detailed fingerprint of a molecule's structure through its fragmentation pattern. This guide offers a comprehensive analysis of the mass spectrometry fragmentation of a compound with the molecular formula C11H13N3O4, a formula that could represent a variety of structures, including novel therapeutics or metabolites.

For the purpose of this guide, we will consider a plausible hypothetical structure for C11H13N3O4 that embodies key pharmacophoric features commonly encountered in medicinal chemistry: a nitrofuran moiety linked to an amide. This allows us to explore a rich and informative fragmentation pattern. Our proposed structure is N-(4-hydroxybutan-2-yl)-2-(5-nitrofuran-2-yl)acetamide .

This guide will dissect the predicted fragmentation of this molecule, compare it with the known fragmentation of the widely used nitroimidazole antibiotic, Metronidazole, and provide a detailed experimental protocol for acquiring such data.

Electron ionization (EI) mass spectrometry of our proposed C11H13N3O4 structure would be expected to produce a molecular ion peak ([M]•+) at m/z 271. Subsequent fragmentation would likely proceed through several key pathways, dictated by the stability of the resulting fragment ions and neutral losses.

A primary fragmentation event would be the loss of the nitro group (NO2), a characteristic fragmentation for nitroaromatic compounds, leading to a fragment at m/z 225 [1]. Another prominent fragmentation pathway for nitrofurans is the elimination of NO, often following a rearrangement, which would yield a fragment at m/z 241 [1].

The amide linkage provides a site for facile cleavage. Alpha-cleavage adjacent to the carbonyl group could result in the formation of the 5-nitrofuran-2-ylmethyl cation at m/z 126 . Alternatively, cleavage of the amide bond can lead to the formation of a resonance-stabilized acylium ion at m/z 141 .

The side chain also offers several fragmentation routes. Cleavage of the C-C bond between the nitrogen and the chiral carbon would generate a fragment at m/z 199 . A McLafferty-type rearrangement is also possible, involving the transfer of a hydrogen atom from the hydroxyl group to the carbonyl oxygen, leading to the elimination of a neutral alkene and the formation of an enol radical cation.

Below is a DOT language diagram illustrating the predicted major fragmentation pathways.

fragmentation_pattern M [C11H13N3O4]•+ m/z 271 frag_225 [M - NO2]•+ m/z 225 M->frag_225 - NO2 frag_241 [M - NO]•+ m/z 241 M->frag_241 - NO frag_141 [C6H4N2O3]+ m/z 141 M->frag_141 Amide cleavage frag_199 [C7H7N2O4]+ m/z 199 M->frag_199 Side-chain cleavage frag_126 [C5H4NO2]+ m/z 126 frag_141->frag_126 - C2H3O

Caption: Predicted major fragmentation pathways for N-(4-hydroxybutan-2-yl)-2-(5-nitrofuran-2-yl)acetamide.

Comparative Fragmentation Analysis: C11H13N3O4 vs. Metronidazole

To contextualize the fragmentation pattern of our proposed C11H13N3O4 structure, a comparison with a well-characterized, structurally related compound is invaluable. Metronidazole (C6H9N3O3), a nitroimidazole-based antibiotic, serves as an excellent comparator.

Feature N-(4-hydroxybutan-2-yl)-2-(5-nitrofuran-2-yl)acetamide (C11H13N3O4) Metronidazole (C6H9N3O3)
Molecular Ion (m/z) 271171[2]
Key Fragmentation Pathways - Loss of NO2 (m/z 225)- Loss of NO (m/z 241)- Amide cleavage (m/z 141, 126)- Side-chain cleavage (m/z 199)- Loss of NO2 (m/z 125)- Loss of the hydroxyethyl side chain (m/z 128)- Ring fragmentation (m/z 81, 54)[1][3]
Characteristic Fragment Ions m/z 141 (acylium ion), m/z 126 (nitrofurfuryl cation)m/z 128 (loss of CH2CH2OH), m/z 81 (imidazole ring fragment)[4]

The comparison highlights both commonalities and distinct differences. Both molecules exhibit the characteristic loss of the nitro group, a hallmark of nitroaromatic compounds in mass spectrometry[1]. However, the subsequent fragmentation is dictated by their unique structural scaffolds. Our proposed C11H13N3O4 structure, with its amide linkage and longer side chain, is expected to yield a more complex spectrum with fragments arising from both the nitrofuran core and the appended chain. In contrast, Metronidazole's fragmentation is dominated by the loss of its side chain and the breakdown of the imidazole ring[1][4].

This comparative approach is crucial in drug development. For instance, if C11H13N3O4 were a metabolite of a nitrofuran drug, the presence of the characteristic nitrofuran fragments (e.g., m/z 126) would be a key identifier, while the unique fragments from the side chain would pinpoint the site of metabolic modification.

Experimental Protocol for Acquiring a High-Resolution Mass Spectrum

To obtain a detailed fragmentation pattern for a novel compound such as our proposed C11H13N3O4, a high-resolution mass spectrometer, typically a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended.

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
  • Perform serial dilutions to a final concentration of 1-10 µg/mL.
  • If analyzing from a complex matrix (e.g., plasma, tissue), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup is necessary to remove interfering substances[5].

2. Liquid Chromatography (LC) Separation (for complex samples):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Analysis:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for nitrogen-containing compounds. Atmospheric Pressure Chemical Ionization (APCI) can also be explored[6].
  • MS1 Scan (Full Scan):
  • Mass Range: m/z 50-500.
  • Resolution: > 20,000.
  • This will confirm the accurate mass of the molecular ion ([M+H]+ at m/z 272).
  • MS2 Scan (Fragmentation Scan):
  • Precursor Ion Selection: Isolate the [M+H]+ ion (m/z 272).
  • Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) should be applied to generate a comprehensive fragmentation pattern. This allows for the observation of both low-energy (e.g., loss of water) and high-energy (e.g., ring cleavage) fragmentations[7].
  • Data Acquisition: Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to trigger MS/MS scans on the most abundant ions.

4. Data Analysis:

  • Extract the full scan and MS/MS spectra for the peak of interest.
  • Determine the accurate mass of the precursor and fragment ions.
  • Propose elemental compositions for each fragment using the accurate mass data.
  • Reconstruct the fragmentation pathway based on logical neutral losses and known fragmentation mechanisms for the suspected functional groups.

By following this rigorous experimental approach, researchers can obtain high-quality, reproducible mass spectral data, which is essential for the confident structural elucidation of novel compounds and their metabolites.

Conclusion

The mass spectrometry fragmentation pattern of a molecule provides a rich tapestry of structural information. For a compound with the formula C11H13N3O4, such as our hypothetical N-(4-hydroxybutan-2-yl)-2-(5-nitrofuran-2-yl)acetamide, a detailed analysis of its fragmentation allows for the confirmation of its chemical identity and provides a basis for its differentiation from structurally related compounds. The comparative analysis with a known drug like Metronidazole underscores the power of mass spectrometry in discerning subtle structural differences that can have profound implications for a molecule's biological activity and metabolic fate. The experimental protocol outlined provides a robust framework for obtaining the high-quality data necessary for such in-depth structural characterization, a critical step in the modern drug development pipeline.

References

  • Vertex AI Search. (2024). Development and Validation of a HPLC–MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice - PMC.
  • ResearchGate. (n.d.). Fragmentation pathways in metronidazole leading from m/z 81 to the m/z....
  • PubMed. (2022). Development and Validation of a HPLC-MS/MS Method to Measure Nifuroxazide and Its Application in Healthy and Glioblastoma-Bearing Mice.
  • ResearchGate. (n.d.). (+)ESI-MS 2 spectra of metronidazole (a) and its photoproducts TP171-A....
  • PubChem. (n.d.). Nifuroxazide | C12H9N3O5 | CID 5337997.
  • Crimson Publishers. (2020). Gas Chromatography and Mass Spectroscopy (GC-MS) Based Isotopic Abundance Ratio Evaluation of the Biofield Energy Treated Metronidazole.
  • FSIS.USDA.gov. (n.d.). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry.
  • UTUPub. (n.d.). Fragmentation Patterns of Radiosensitizers Metronidazole and Nimorazole Upon Valence Ionization.
  • PubMed. (n.d.). Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry.
  • PubChemLite. (n.d.). Cyanothymidine (C11H13N3O4).
  • PubChemLite. (n.d.). 7-deazanebularin (C11H13N3O4).
  • Labmate Online. (n.d.). Detecting nitrofuran metabolites in animal products using LC/MS/MS.
  • MDPI. (2022). Low-Energy Electron Induced Reactions in Metronidazole at Different Solvation Conditions.
  • ResearchGate. (n.d.). MS/MS acquisition parameters for the nitrofuran metabolite analysis on....
  • Agilent. (2003). Determination of the Metabolites of Nitrofuran Antibacterial Drugs in Chicken Tissue by Liquid Chromatograph-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) Application.

Sources

A Senior Application Scientist's Guide to the UV-Vis Absorption Maxima of N-Aryl Dinitroaniline Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of N-aryl dinitroaniline dyes, a fascinating class of molecules renowned for their vibrant colors and sensitivity to their chemical environment. In this guide, we will dissect the factors governing their UV-Visible absorption characteristics, providing you, my fellow researchers and drug development professionals, with the foundational knowledge and practical methodologies to leverage these properties in your work. Our focus is not merely on what happens, but why it happens, grounding our discussion in the principles of physical organic chemistry and robust experimental validation.

The Core Principle: Intramolecular Charge Transfer (ICT)

N-aryl dinitroaniline dyes are classic examples of "push-pull" chromophores. Their structure is characterized by an electron-donating group (the "push") connected to an electron-accepting group (the "pull") through a π-conjugated system.

  • Electron-Donating Group (Donor): The N-aryl moiety. The nitrogen atom's lone pair of electrons can delocalize into the aromatic system.

  • Electron-Accepting Group (Acceptor): The dinitrophenyl ring. The two nitro (-NO₂) groups are powerful electron-withdrawing groups.

The primary absorption band observed in the visible region of the spectrum for these dyes is not a simple localized electronic transition. Instead, it arises from an Intramolecular Charge Transfer (ICT) .[1][2] Upon absorption of a photon, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO), which is predominantly located on the electron-rich N-aryl donor, to the Lowest Unoccupied Molecular Orbital (LUMO), which is centered on the electron-deficient dinitrophenyl acceptor.

This ICT transition results in an excited state that is significantly more polar than the ground state, a critical feature that dictates the dye's interaction with its environment.

G cluster_0 N-Aryl Dinitroaniline Structure cluster_1 Intramolecular Charge Transfer (ICT) Donor N-Aryl Group (Electron Donor - 'Push') Bridge π-Conjugated System Donor->Bridge Donates e⁻ density Acceptor Dinitrophenyl Group (Electron Acceptor - 'Pull') Bridge->Acceptor Transfers e⁻ density HOMO HOMO (Localized on Donor) LUMO LUMO (Localized on Acceptor) HOMO->LUMO e⁻ transition Photon Photon (hν) Photon->HOMO

Caption: The "push-pull" architecture and resulting ICT transition in N-aryl dinitroaniline dyes.

Comparative Analysis: Factors Influencing Absorption Maxima (λmax)

The energy of the ICT transition—and thus the position of the λmax—is highly sensitive to two main factors: the electronic nature of the N-aryl substituent and the polarity of the solvent.

The Effect of N-Aryl Substituents

The electronic properties of substituents on the N-aryl ring can modulate the electron-donating ability of the nitrogen atom, directly impacting the HOMO-LUMO energy gap.[3]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) on the N-aryl ring increase the electron density on the donor nitrogen. This raises the energy of the HOMO, reducing the HOMO-LUMO gap. A smaller energy gap corresponds to absorption of lower-energy light, resulting in a bathochromic shift (red shift) of the λmax to longer wavelengths.

  • Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN) or nitro (-NO₂) on the N-aryl ring decrease the electron-donating strength of the nitrogen. This lowers the energy of the HOMO, increasing the HOMO-LUMO gap and causing a hypsochromic shift (blue shift) of the λmax to shorter wavelengths.

The Effect of Solvent Polarity: Solvatochromism

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent.[4][5] N-aryl dinitroaniline dyes are excellent probes for this effect because their ground and excited states have vastly different polarities.

As previously mentioned, the ICT excited state is much more polar than the ground state. Therefore, polar solvents will stabilize the excited state more effectively than the ground state through dipole-dipole interactions. This differential stabilization lowers the energy of the excited state relative to the ground state, reducing the overall energy gap for the electronic transition.[6]

The result is typically positive solvatochromism , where an increase in solvent polarity causes a bathochromic (red) shift in the λmax.[5]

G G0 Ground State (GS) E0 Excited State (ES) G0->E0 ΔE (large) G1 Ground State (GS) (Slightly Stabilized) E1 Excited State (ES) (Strongly Stabilized) G1->E1 ΔE' (small) caption Solvatochromism: Stabilization of the polar excited state by polar solvents reduces the transition energy.

Caption: Energy diagram illustrating positive solvatochromism in push-pull dyes.

Quantitative Data Summary

While comprehensive data for a wide array of N-aryl dinitroanilines is spread across the literature, the following table presents representative data for 2,4-Dinitroaniline and a closely related N-alkyl derivative to illustrate the principles discussed. The shift to longer wavelengths from the parent aniline to the N-substituted version, and the subsequent red shift with increasing solvent polarity, are clearly demonstrated.

DyeSolventDielectric Constant (ε)λmax (nm)Citation
2,4-Dinitroaniline Water/Buffer~78.4346[7]
N,N-diethyl-4-nitroaniline *Glyceline (DES)-~410[8]
(E)-1-(4-((2-(2,4-Dinitrophenyl)hydrazono)methyl)phenyl)piperidine Not Specified-406[9]

Note: N,N-diethyl-4-nitroaniline is used as an illustrative example of a related push-pull system. Glyceline is a deep eutectic solvent (DES) with high polarity.

Experimental Protocol: Determining UV-Vis Absorption Maxima

This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Rationale

The core of this experiment is the application of the Beer-Lambert Law, which relates absorbance to concentration. To obtain an accurate λmax and molar extinction coefficient (ε), it is critical to use high-purity reagents, prepare solutions meticulously, and operate the spectrophotometer within its linear dynamic range.

Materials & Equipment
  • Analyte: High-purity N-aryl dinitroaniline dye

  • Solvents: Spectroscopic grade (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethanol, DMSO)

  • Glassware: Class A volumetric flasks and pipettes

  • Instrumentation: Calibrated dual-beam UV-Vis spectrophotometer

  • Cuvettes: Matched 1 cm path length quartz cuvettes

Step-by-Step Methodology
  • Stock Solution Preparation (e.g., 1 mM):

    • Accurately weigh a small quantity (e.g., 1-2 mg) of the dye using an analytical balance.

    • Quantitatively transfer the dye to a Class A volumetric flask (e.g., 10 mL or 25 mL).

    • Dissolve the dye in a small amount of the chosen solvent. Ensure complete dissolution, using gentle sonication if necessary.

    • Carefully fill the flask to the calibration mark with the solvent. Cap and invert several times to ensure homogeneity.

    • Causality Check: Using Class A glassware and precise weighing minimizes concentration errors, which are crucial for accurate molar absorptivity calculations.

  • Working Solution Preparation (e.g., 1-20 µM):

    • Perform serial dilutions from the stock solution to prepare a series of at least five concentrations. The aim is to generate solutions with maximum absorbances between 0.1 and 1.0.

    • Trustworthiness Check: Working within this absorbance range ensures the instrument is operating in its linear response region, a fundamental requirement of the Beer-Lambert Law.

  • Spectrophotometer Setup & Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

    • Set the desired wavelength range (e.g., 250-700 nm).

    • Fill both the sample and reference cuvettes with the pure spectroscopic grade solvent.

    • Place the cuvettes in the holder and perform a baseline correction. This electronically subtracts the absorbance contribution from the solvent and the cuvettes themselves.

    • Causality Check: A baseline correction is mandatory to ensure the measured absorbance is solely due to the analyte.

  • Sample Measurement:

    • Empty the sample cuvette. Rinse it twice with a small amount of the most dilute working solution before filling it.

    • Wipe the optical faces of the cuvette with a lint-free tissue (e.g., Kimwipe) and place it in the sample holder.

    • Acquire the absorption spectrum. Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.

    • Repeat this process for all working solutions, moving from the lowest to the highest concentration.

  • Data Analysis & Validation:

    • For each solvent, plot a graph of Absorbance at λmax versus Concentration (in mol/L).

    • Perform a linear regression on the data.

    • Self-Validation: The plot should be a straight line passing through the origin. A high coefficient of determination (R² > 0.999) confirms that the Beer-Lambert Law is obeyed under your experimental conditions and validates the quality of your dilutions.

    • The slope of this line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

G A Prepare Stock Solution (e.g., 1 mM) B Prepare Serial Dilutions (for Abs < 1.0) A->B C Instrument Warm-up & Baseline Correction B->C D Measure Spectra (Lowest to Highest Conc.) C->D E Identify λmax D->E F Plot Abs vs. Conc. D->F G Validate Linearity (R² > 0.999) & Calculate ε F->G

Caption: Experimental workflow for the determination of UV-Vis absorption parameters.

Conclusion

The UV-Vis absorption maxima of N-aryl dinitroaniline dyes are governed by a sensitive interplay between their molecular structure and their immediate solvent environment. The foundational principle of intramolecular charge transfer provides a robust framework for understanding and predicting their spectroscopic behavior. By modulating the electronic character of the N-aryl donor group or by changing the polarity of the solvent, the λmax can be rationally tuned. The experimental protocol outlined provides a self-validating methodology to precisely determine these key spectroscopic parameters, empowering researchers to utilize these versatile dyes as environmental probes, components in functional materials, or as intermediates in complex syntheses.[10]

References

  • Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups in their molecular structure. (2015). ResearchGate. [Link]

  • N,N-Diethyl-2,4-dinitro-aniline. SpectraBase. [Link]

  • Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups in their molecular structure. (2015). Semantic Scholar. [Link]

  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. PMC. [Link]

  • Solvatochromism. Wikipedia. [Link]

  • Solvent Effects on the Electronic Transitions of p-Nitroaniline: A QM/EFP Study. (2010). ACS Publications. [Link]

  • N-Butyl-2,4-dinitroaniline. PubChem. [Link]

  • 2,4-Dinitroaniline. Wikipedia. [Link]

  • Experimental and theoretical investigation on the molecular structure, spectroscopic and electric properties of 2,4-dinitrodiphenylamine, 2-nitro-4-(trifluoromethyl)aniline and 4-bromo-2-nitroaniline. ResearchGate. [Link]

  • UV-Vis absorption spectra and values of absorption maxima of the dyes 1-3 in acetonitrile. ResearchGate. [Link]

  • 2,4-Dinitroaniline. PubChem. [Link]

  • UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20 µM) and 4-nitroaniline (NA, 20 µM). ResearchGate. [Link]

  • UV-Vis absorption spectra changes in 2,4-dinitroaniline (5 · 10 −5 M). ResearchGate. [Link]

  • Effect of substituent on UV–visible absorption and photostability of liquid crystals: DFT study. ResearchGate. [Link]

  • 2,4-Dinitroaniline. DrugFuture. [Link]

  • Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine: A Combined Spectroscopic and Computational Study. Nepal Journals Online. [Link]

  • Synthesis of 2,4-dinitrophenol. ResearchGate. [Link]

  • Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. PMC. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safe handling and disposal procedures for 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine .

Note to Researcher: As a specific Safety Data Sheet (SDS) for this exact derivative may be limited in public repositories, this protocol is derived from high-fidelity structural analogy to 2,6-dinitroaniline derivatives and nitro-aromatic standards defined by the National Research Council’s Prudent Practices in the Laboratory.

Emergency Safety Profile

Before initiating disposal, you must acknowledge the dual-hazard nature of this compound: Energetic Instability and Bio-toxicity .

Hazard ClassCritical Assessment
Energetic/Physical Potential Shock/Thermal Sensitivity. The 2,6-dinitro motif on an aromatic ring creates a strained, electron-deficient system prone to violent decomposition under high heat or shock. While tertiary amines (pyrrolidine) generally stabilize the ring relative to primary amines, the compound should be treated as potentially explosive if dry.
Health/Toxicity High Acute Toxicity. Analogous dinitroanilines are potent uncouplers of oxidative phosphorylation and methemoglobinemia inducers. Absorption through skin is rapid.
Environmental Marine Pollutant. Dinitro-toluidine derivatives are persistent and highly toxic to aquatic life. Zero discharge to drains is permitted.

Chemical Characterization & Risk Analysis

Understanding the molecule's structure is the first step in safe disposal.

  • Chemical Structure: A toluene core substituted with two nitro groups at the ortho positions (2,6) and a pyrrolidine ring at the para position relative to the methyl group (or ipso to the amine).

  • Physical State: Likely a yellow-to-orange crystalline solid.

  • Solubility: Lipophilic; soluble in acetone, DMSO, and chlorinated solvents. Insoluble in water.[1]

Hazard Visualization (DOT Diagram)

The following diagram illustrates the structural hazard points that dictate the disposal logic.

HazardAnalysis Compound 1-(4-Methyl-2,6- dinitrophenyl)pyrrolidine NitroGroups 2,6-Dinitro Groups (Energetic/Explosive Potential) Compound->NitroGroups Contains Pyrrolidine Pyrrolidine Ring (Skin Absorption/Toxicity) Compound->Pyrrolidine Contains Disposal REQUIRED: Incineration (High Temp Destruction) NitroGroups->Disposal Dictates Method Pyrrolidine->Disposal Dictates Handling

Figure 1: Structural Hazard Analysis. The nitro groups necessitate thermal destruction, while the pyrrolidine moiety mandates strict PPE to prevent absorption.

Pre-Disposal Stabilization

Do not attempt to chemically neutralize this compound on the benchtop (e.g., using reducing agents) unless you are following a validated synthesis protocol. The risk of exothermic runaway is too high for waste treatment.

Required PPE[2][3][4][5][6]
  • Respiratory: N95 or P100 respirator (if solid/dusty). Work strictly within a fume hood.

  • Skin: Double nitrile gloves (0.11 mm minimum thickness).

  • Eyes: Chemical splash goggles.

Segregation Rules
  • Incompatible with: Strong Oxidizers (e.g., Nitric Acid), Strong Bases (can form unstable salts), and Reducing Agents.

  • Storage prior to pickup: Store in a cool, dry, dark area. Heat increases decomposition risk.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound)
  • Wetting: If the material is old or dry, lightly mist it with a compatible solvent (e.g., Ethanol or Phlegmatizer) to reduce shock sensitivity and dust generation.

  • Containerization: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label with the following specific text:

    • Chemical Name: 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine

    • Hazards: TOXIC, POTENTIAL EXPLOSIVE HAZARD.

  • Secondary Containment: Place the HDPE jar inside a clear plastic zip-lock bag or a secondary bucket to contain potential leaks.

Scenario B: Solution Waste (Reaction Mixtures)
  • Solvent Compatibility: Ensure the solvent carrier is compatible with incineration (e.g., Acetone, Methanol, Dichloromethane). Do not mix with aqueous waste streams.

  • Concentration Check: If the concentration is >10%, consider precipitating the solid (if safe) to reduce the volume of high-hazard liquid waste, or label specifically as "High Concentration Nitro-Aromatic Solution."

  • Containerization: Use a standard solvent waste carboy (HDPE or Glass).

  • Venting: Use a vented cap (e.g., Eco-Funnel) to prevent pressure buildup from slow thermal decomposition.

Disposal Decision Tree

Use this workflow to determine the correct path for your specific waste form.

DisposalWorkflow Start Waste Identification IsSolid Is it Solid? Start->IsSolid IsSolution Is it in Solution? IsSolid->IsSolution No SolidPath Wetting/Phlegmatization (Reduce Dust/Shock Risk) IsSolid->SolidPath Yes SolutionPath Verify Solvent Compatibility (No Oxidizers/Acids) IsSolution->SolutionPath Yes ContainerSolid Wide-Mouth HDPE Jar (Secondary Containment) SolidPath->ContainerSolid Final Professional Incineration (Licensed Waste Handler) ContainerSolid->Final ContainerLiq Solvent Waste Carboy (Vented Cap) SolutionPath->ContainerLiq ContainerLiq->Final

Figure 2: Operational Disposal Workflow. Follow the path corresponding to the physical state of your waste.

Spill Management

In the event of a spill outside the fume hood:

  • Evacuate the immediate area.

  • Dampen the spill with Acetone or Ethanol to prevent dust becoming airborne.

  • Absorb using an inert material (Vermiculite or Sand). Do not use paper towels (combustible organic material + nitro compound = fire risk).

  • Collect using non-sparking tools (plastic scoop) into a waste container.

  • Clean the surface with a soap/water solution after bulk removal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). 2,4-Dinitroaniline (Analogous Hazard Profile). National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.